6-Chloro-N3-methylpyridine-3,4-diamine
Description
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Properties
IUPAC Name |
6-chloro-3-N-methylpyridine-3,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-9-5-3-10-6(7)2-4(5)8/h2-3,9H,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWADLCQEXCASKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling & Application of 6-Chloro-N3-methylpyridine-3,4-diamine
Executive Summary
6-Chloro-N3-methylpyridine-3,4-diamine (CAS: 1449515-83-6) is a high-value heterocyclic building block primarily utilized in the synthesis of fused bicyclic systems, such as imidazo[4,5-c]pyridines . Its structural motif—a pyridine core functionalized with a halogen at the C6 position and vicinal diamines at C3 and C4—makes it a critical intermediate for scaffold morphing in kinase and phosphatase inhibitor discovery (e.g., SHP2, EGFR).
This guide provides a comprehensive analysis of its physicochemical properties, synthetic reactivity, and handling protocols, designed to support its integration into hit-to-lead optimization campaigns.
Chemical Identity & Structural Analysis
The compound features a pyridine ring substituted with a chlorine atom and two amino groups. The regiochemistry is specific: the methyl group is attached to the amine at the 3-position , leaving the 4-amino group primary. This differentiation is crucial for regioselective cyclization reactions.
| Parameter | Detail |
| IUPAC Name | 6-Chloro-N3-methylpyridine-3,4-diamine |
| CAS Number | 1449515-83-6 |
| Molecular Formula | C₆H₈ClN₃ |
| Molecular Weight | 157.60 g/mol |
| SMILES | CNc1c(N)cc(Cl)nc1 |
| InChI Key | NWADLCQEXCASKF-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the chemical structure and atom numbering scheme to clarify regiochemistry for derivatization.
Figure 1: Structural deconstruction highlighting the orthogonal reactive handles: the electrophilic C-Cl bond and the nucleophilic vicinal diamine moiety.
Physicochemical Properties[3][4][5][6][7]
The following data aggregates experimental observations and high-confidence predictive models (e.g., ACD/Labs, SwissADME) to guide formulation and synthesis.
Table 1: Core Physicochemical Parameters
| Property | Value / Range | Source/Note |
| Physical State | Solid (Powder) | Experimental |
| Color | Off-white to pale beige | Experimental |
| Melting Point | 110°C – 140°C (Predicted) | Exact experimental MP not reported in public patents; range estimated based on structural analogs. |
| LogP (Octanol/Water) | 1.0 ± 0.3 | Predicted (Consensus) |
| pKa (Pyridine N) | ~6.8 | Predicted (Basicity increased by amino groups) |
| pKa (Aniline N) | ~3.5 | Predicted |
| Topological PSA | 50.36 Ų | Useful for CNS penetration prediction |
| H-Bond Donors | 2 | (NH, NH2) |
| H-Bond Acceptors | 3 | (Pyridine N, 2x Amine N) |
Solubility Profile
-
High Solubility: DMSO, Methanol, Ethanol, DMF.
-
Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate.
-
Low Solubility: Water (Neutral pH), Hexanes.
-
Note: Solubility in water increases significantly at pH < 4 due to protonation of the pyridine nitrogen.
Synthetic Utility & Reactivity
The primary value of 6-Chloro-N3-methylpyridine-3,4-diamine lies in its ability to form fused heterocycles. The 6-Chloro substituent serves as a handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings after the ring fusion is complete.
Key Transformation: Imidazopyridine Formation
The vicinal diamine reacts with carboxylic acids, aldehydes, or phosgene equivalents to form 3-methyl-3H-imidazo[4,5-c]pyridine derivatives.
Figure 2: Synthetic workflow for the conversion of the diamine precursor into the imidazo[4,5-c]pyridine scaffold.
Mechanism & Regioselectivity
-
Acylation: The primary amine (N4) is generally more nucleophilic than the secondary N-methyl amine (N3) due to steric hindrance at N3. Acylation typically occurs first at N4.
-
Cyclization: Subsequent heating in acidic media (e.g., AcOH) promotes dehydration and cyclization onto the N3 nitrogen, forming the imidazole ring.
Experimental Protocols
Protocol A: Quality Control (HPLC Analysis)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Retention Time: Expect elution at ~4.5–5.5 min depending on dead volume.
Protocol B: Handling & Storage
-
Oxidation Sensitivity: Vicinal diamines are prone to oxidation (turning brown/black) upon exposure to air.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.
Safety & Hazards (GHS Classification)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Precautionary Measures:
-
Wear nitrile gloves and safety glasses.
-
Handle in a fume hood to avoid inhalation of dust.
-
In case of contact, wash immediately with soap and water.
References
-
Sigma-Aldrich (Merck). 6-Chloro-N3-methylpyridine-3,4-diamine Product Page. Retrieved from (Note: Search CAS 1449515-83-6).[1][2]
-
PubChem. Compound Summary for Pyridine Diamine Derivatives. National Library of Medicine. Retrieved from .
-
Vomasta, D., et al. (2007). Synthesis of Pyridine-containing Ligands. Molbank, 2007(4), M556.[3] (Cited for general pyridine diamine reactivity).
-
Ambeed. Safety Data Sheet (SDS) for CAS 1449515-83-6. Retrieved from .
Sources
Therapeutic Potential of 6-Chloro-N3-methylpyridine-3,4-diamine in Drug Discovery: A Technical Guide for Preclinical Development
Foreword: Unveiling the Potential of a Novel Pyridine Derivative
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its derivatives have demonstrated a vast array of biological activities, from antimicrobial to anticancer and neurological applications.[1][4][5] Within this promising chemical class, 6-Chloro-N3-methylpyridine-3,4-diamine emerges as a compound of significant interest for novel drug discovery. While direct biological data for this specific molecule is nascent, its structural features—a chlorinated pyridine ring and a diaminopyridine core—suggest a strong potential for therapeutic innovation, particularly in the realm of oncology and neurology.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to unlock the therapeutic potential of 6-Chloro-N3-methylpyridine-3,4-diamine. We will delve into the established pharmacology of related compounds to build a robust hypothesis for its mechanism of action, and subsequently, outline a rigorous, field-proven experimental plan for its synthesis, characterization, and preclinical validation. This document is designed not as a rigid protocol, but as a strategic roadmap to guide the scientific journey from a promising molecule to a potential therapeutic candidate.
The Scientific Rationale: Building on the Legacy of Diaminopyridines and Pyridine-Based Kinase Inhibitors
The therapeutic promise of 6-Chloro-N3-methylpyridine-3,4-diamine is rooted in two key areas of established pharmacology: the neurological effects of diaminopyridines and the anticancer properties of substituted pyridine and pyrimidine derivatives.
The Neurological Hypothesis: A Potential Modulator of Neuronal Excitability
The unsubstituted parent compound, 3,4-diaminopyridine (3,4-DAP or amifampridine), is a well-characterized blocker of presynaptic voltage-gated potassium channels.[6][7] This action prolongs the depolarization of the nerve terminal, leading to an increased influx of calcium and enhanced release of acetylcholine at the neuromuscular junction.[6][8][9] This mechanism has led to its approval for the treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder characterized by muscle weakness.[6][9]
The introduction of a chloro and a methyl group to the pyridine ring of 6-Chloro-N3-methylpyridine-3,4-diamine could modulate its potency, selectivity, and pharmacokinetic properties compared to 3,4-DAP. The chlorine atom, being an electron-withdrawing group, can alter the pKa of the pyridine nitrogen and the amino groups, potentially influencing its interaction with the potassium channel pore. The N-methyl group could affect its metabolic stability and ability to cross the blood-brain barrier.
The Oncological Hypothesis: A Candidate Kinase Inhibitor
A growing body of evidence highlights the role of pyridine and pyrimidine derivatives as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[10][11] Numerous kinase inhibitors with a pyridine-based core are now in clinical use for various cancers.[10][12] The diaminopyridine scaffold, in particular, has been identified as a promising template for the development of selective kinase inhibitors, such as those targeting Monopolar spindle 1 (Mps1) kinase, which is involved in cancer cell division.[13][14]
The structural features of 6-Chloro-N3-methylpyridine-3,4-diamine align with the general pharmacophore of many ATP-competitive kinase inhibitors. The diaminopyridine core can form critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The chloro-substituted pyridine ring can be directed towards the solvent-exposed region or a hydrophobic pocket within the ATP-binding site, contributing to both potency and selectivity.
A Strategic Research and Development Plan
To systematically evaluate the therapeutic potential of 6-Chloro-N3-methylpyridine-3,4-diamine, a phased experimental approach is proposed. This plan is designed to first establish a reliable synthetic route and then to rigorously assess its biological activity, starting with broad screening and progressing to more focused mechanistic and in vivo studies.
Phase 1: Synthesis and Physicochemical Characterization
A robust and scalable synthesis of 6-Chloro-N3-methylpyridine-3,4-diamine is the foundational step. Based on standard heterocyclic chemistry, a plausible synthetic route is proposed.
Proposed Synthesis Workflow:
Caption: Proposed synthetic route for 6-Chloro-N3-methylpyridine-3,4-diamine.
Detailed Protocol for Synthesis (Hypothetical):
-
Step 1: Synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine. To a solution of 2,6-dichloro-3-nitropyridine in a suitable solvent (e.g., ethanol), add an excess of methylamine (e.g., 40% in water) dropwise at room temperature. Stir the reaction mixture for several hours until completion, as monitored by TLC. The product can be isolated by extraction and purified by column chromatography.
-
Step 2: Synthesis of 6-chloro-N-methyl-3,5-dinitropyridin-2-amine. Dissolve the product from Step 1 in concentrated sulfuric acid at 0°C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir until completion. The product can be isolated by pouring the reaction mixture onto ice and filtering the resulting precipitate.
-
Step 3: Synthesis of 6-chloro-N3-methyl-5-nitropyridine-3,4-diamine. This step involves the selective reduction of one nitro group. A variety of reagents can be screened for this transformation, such as sodium sulfide or ammonium polysulfide in an alcoholic solvent. The reaction progress should be carefully monitored to avoid over-reduction.
-
Step 4: Synthesis of 6-Chloro-N3-methylpyridine-3,4-diamine. The final reduction of the remaining nitro group can be achieved using standard conditions, such as iron powder in acidic medium (e.g., acetic acid or HCl) or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst). The final product should be purified by recrystallization or column chromatography.
Physicochemical Characterization:
The identity and purity of the synthesized 6-Chloro-N3-methylpyridine-3,4-diamine must be confirmed using a battery of analytical techniques.
| Parameter | Method | Purpose |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | To confirm the chemical structure of the synthesized compound. |
| Purity | High-Performance Liquid Chromatography (HPLC) | To determine the percentage purity of the final compound. |
| Solubility | Kinetic and thermodynamic solubility assays | To assess its solubility in aqueous and organic solvents, which is crucial for formulation development. |
| LogP/LogD | Calculated and experimental (e.g., shake-flask method) | To predict its membrane permeability and distribution properties. |
| pKa | Potentiometric titration or UV-spectroscopy | To determine the ionization constants of the amino groups and pyridine nitrogen, which influence its biological activity and solubility. |
Phase 2: In Vitro Biological Evaluation
This phase aims to identify the primary biological targets and cellular effects of 6-Chloro-N3-methylpyridine-3,4-diamine.
Experimental Workflow for In Vitro Evaluation:
Caption: A workflow for the in vitro biological characterization of 6-Chloro-N3-methylpyridine-3,4-diamine.
Detailed Protocols for In Vitro Assays:
-
Broad Kinase Panel Screening: To explore the oncological potential, the compound should be screened against a large panel of human kinases (e.g., >400 kinases) at a single concentration (e.g., 1 or 10 µM). Services like Eurofins Discovery's KINOMEscan® (a competition binding assay) are ideal for this initial screen.[15] This will identify potential "hit" kinases that bind to the compound with high affinity.
-
Biochemical IC50 Determination: For the identified hit kinases, dose-response studies should be performed to determine the half-maximal inhibitory concentration (IC50). Radiometric or luminescence-based assays, such as those offered by the KinaseProfiler™ service, are suitable for this purpose.[15][16] These assays measure the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor.[16][17]
-
Cell-Based Target Engagement Assay: To confirm that the compound interacts with its target kinase within a cellular context, a target engagement assay is crucial. The NanoBRET™ Target Engagement Assay is a robust method that measures the binding of a compound to a specific protein in living cells.
-
Cellular Proliferation and Viability Assays: The antiproliferative effect of 6-Chloro-N3-methylpyridine-3,4-diamine should be evaluated in a panel of cancer cell lines, particularly those known to be dependent on the identified target kinases. Standard assays like the MTT or CellTiter-Glo® assays can be used to measure cell viability and proliferation over a range of compound concentrations to determine the GI50 (concentration for 50% growth inhibition).
-
Downstream Signaling Pathway Analysis: To confirm the mechanism of action, the effect of the compound on the signaling pathway downstream of the target kinase should be investigated. Western blotting can be used to measure the phosphorylation status of key substrate proteins of the target kinase in treated cancer cells.
-
Potassium Channel Blocking Assay: To investigate the neurological potential, the compound's effect on voltage-gated potassium channels can be assessed using electrophysiological techniques, such as patch-clamp recordings, in cells expressing specific potassium channel subtypes.
Phase 3: In Vivo Preclinical Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety.
Experimental Workflow for In Vivo Evaluation:
Caption: A workflow for the in vivo preclinical evaluation of a lead compound.
Detailed Protocols for In Vivo Studies:
-
Pharmacokinetic (PK) Studies: The PK profile of 6-Chloro-N3-methylpyridine-3,4-diamine should be determined in rodents (e.g., mice or rats).[18][19] This involves administering the compound via different routes (e.g., intravenous and oral) and measuring its concentration in plasma and potentially in target tissues over time.[19] Key parameters to be determined include half-life, clearance, volume of distribution, and oral bioavailability.
-
Maximum Tolerated Dose (MTD) Study: A dose-escalation study should be conducted to determine the MTD of the compound. This will inform the dose levels to be used in subsequent efficacy studies.
-
Efficacy Studies in Patient-Derived Xenograft (PDX) Models: To evaluate the anticancer efficacy in a clinically relevant setting, PDX models are recommended.[20] These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better recapitulate the heterogeneity and drug response of human tumors compared to traditional cell line-derived xenografts.[20] The compound should be administered to tumor-bearing mice, and tumor growth should be monitored over time.
-
Pharmacodynamic (PD) Biomarker Analysis: To confirm that the compound is hitting its target in vivo, tumor tissues from the efficacy studies should be analyzed for biomarkers of target engagement. For a kinase inhibitor, this would typically involve measuring the phosphorylation of the target kinase or its downstream substrates.
-
Preliminary Toxicology Studies: Initial safety and tolerability should be assessed by monitoring the general health of the animals during the in vivo studies and by performing basic histopathological analysis of major organs at the end of the study.
Conclusion and Future Directions
6-Chloro-N3-methylpyridine-3,4-diamine stands as a promising, yet largely unexplored, chemical entity with significant therapeutic potential. Its structural similarity to both established neurological drugs and a new generation of kinase inhibitors provides a strong rationale for its investigation in both neurology and oncology. The comprehensive, phased research and development plan outlined in this guide offers a clear and scientifically rigorous path forward. By systematically synthesizing, characterizing, and evaluating this compound through the proposed in vitro and in vivo assays, the scientific community can effectively unlock its therapeutic potential and pave the way for the development of a novel therapeutic agent.
References
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
- Fels, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 798.
- Goonetilleke, A., et al. (2015). Pharmacokinetics and safety of 3,4-diaminopyridine base in healthy Japanese volunteers. Journal of Clinical Pharmacy and Therapeutics, 40(4), 447-452.
- Hassan, M., et al. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
- Iacobelli, M., et al. (2022). Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study. Frontiers in Pharmacology, 13, 982434.
- Oncodesign Services. (n.d.). Tyrosine kinase inhibitors (TKIs) on cancer models.
- PubChem. (n.d.). 3,4-Diaminopyridine.
- Quartel, A., et al. (2018). 3,4‐diaminopyridine base effectively treats the weakness of Lambert‐Eaton myasthenia. Muscle & Nerve, 57(4), 561-568.
- Sawyers, C. L. (2004). Opportunities and challenges in the development of kinase inhibitor therapy for cancer. Genes & Development, 18(21), 2592-2597.
- Sharma, N., et al. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
- Singh, S., et al. (2020). Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly. ACS Omega, 5(23), 14033-14041.
- Soni, R., et al. (2015). Development of Novel Patient-Derived Preclinical Models from Malignant Effusions in Patients with Tyrosine Kinase Inhibitor–Resistant Clear Cell Renal Cell Carcinoma.
- U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
- Uckun, F. M., et al. (2012). Diaminopyridine-based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation. ACS Medicinal Chemistry Letters, 3(7), 573-578.
- Van Allen, E. M., et al. (2015). Targeting cancer with kinase inhibitors.
- Verma, A., et al. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12, 16348-16367.
- Wakabayashi, S., et al. (2019). Pharmacokinetics and Tissue Distribution of 3,4-diaminopyridine in Rats. Biopharmaceutics & Drug Disposition, 40(6), 235-241.
- Wang, Y., et al. (2012). Diaminopyridine-based Potent and Selective mps1 Kinase Inhibitors Binding to an Unusual flipped-Peptide Conformation. ACS Medicinal Chemistry Letters, 3(7), 573-578.
- Wessjohann, L. A., et al. (2022, March 14).
- Zisimopoulou, P., et al. (2022). Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study. Frontiers in Pharmacology, 13, 982434.
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The Strategic Role of 6-Chloro-N3-methylpyridine-3,4-diamine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Within this vast chemical space, the 6-Chloro-N3-methylpyridine-3,4-diamine scaffold presents a unique combination of functionalities poised for strategic exploitation in drug discovery. This guide provides an in-depth analysis of this scaffold, extrapolating from the well-established chemistry of related chloro-aminopyridines to outline its synthetic utility, potential as a privileged structure in kinase inhibition, and the governing principles of its structure-activity relationships. While direct literature on this specific diamine is limited, this document serves as a technical primer on its potential applications, offering a roadmap for its incorporation into innovative drug design programs.
Introduction: The Allure of the Substituted Pyridine Scaffold
The prevalence of the pyridine ring in pharmaceuticals is a testament to its versatile nature. It is a polar, ionizable aromatic system that can enhance the solubility and bioavailability of drug candidates.[1] The introduction of specific substituents, such as chloro and amino groups, transforms the basic pyridine core into a highly functionalized scaffold, offering multiple vectors for chemical modification and precise interaction with biological targets.[3][4]
The 6-Chloro-N3-methylpyridine-3,4-diamine scaffold is particularly noteworthy for several key features:
-
The 6-Chloro Group: This halogen atom serves as a crucial synthetic handle. It activates the pyridine ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups.[5][6] Furthermore, the chlorine atom can engage in halogen bonding or occupy hydrophobic pockets within a target protein, directly contributing to binding affinity.
-
The 3,4-Diamine Moiety: The vicinal diamine arrangement is a versatile functional group. The primary amine at the 4-position and the N-methyl secondary amine at the 3-position offer differential reactivity for selective functionalization. This diamine system is also a key pharmacophoric element, capable of forming multiple hydrogen bonds with protein residues, a common feature in kinase inhibitors that target the ATP-binding site.[7]
-
The N3-Methyl Group: The methyl group on the 3-amino substituent introduces a degree of steric hindrance and alters the nucleophilicity of the nitrogen atom, which can be exploited for regioselective reactions. It can also contribute to hydrophobic interactions in a protein binding pocket.
This guide will delve into the synthetic pathways to access and derivatize this scaffold, explore its potential in kinase inhibitor design, and provide a framework for understanding the structure-activity relationships of its derivatives.
Synthetic Strategies and Chemical Reactivity
Proposed Synthesis of the Core Scaffold
A plausible synthetic route would likely begin with a readily available, appropriately substituted chloropyridine. The introduction of the amino groups would proceed in a stepwise fashion, leveraging the directing effects of the existing substituents.
Experimental Protocol: A Generalized Approach
-
Nitration of a Substituted Chloropyridine: Starting with a suitable 2-chloropyridine, selective nitration can introduce nitro groups, which are precursors to the amines.
-
Nucleophilic Aromatic Substitution: Introduction of a methylamino group can be achieved via SNAr, displacing a suitably positioned leaving group.
-
Reduction of Nitro Groups: The nitro groups can then be reduced to the corresponding amines using standard reducing agents such as SnCl2/HCl or catalytic hydrogenation.
Diagram: Proposed Synthetic Pathway
Caption: Major avenues for chemical modification of the core scaffold.
The Scaffold in Kinase Inhibitor Design
The aminopyridine motif is a well-established "hinge-binder" in kinase inhibitors. [7]The amino group and the pyridine nitrogen form a bidentate hydrogen bond network with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.
The 6-Chloro-N3-methylpyridine-3,4-diamine scaffold is pre-disposed to act as a foundation for potent and selective kinase inhibitors.
-
Hinge Binding: The 4-amino group and the pyridine nitrogen (N1) can form the canonical hydrogen bonds with the kinase hinge.
-
Gatekeeper Interaction: The substituent introduced at the 6-position via SNAr can be designed to interact with the "gatekeeper" residue, a key determinant of kinase selectivity.
-
Solvent Front Interactions: Further modifications to the substituent at C6 can extend into the solvent-exposed region, providing opportunities to enhance potency and modulate physicochemical properties.
Table 1: Potential Interactions with a Kinase ATP-Binding Site
| Scaffold Feature | Potential Interaction | Rationale |
| 4-Amino Group | Hydrogen Bond Donor | Binds to the kinase hinge backbone carbonyl. |
| Pyridine N1 | Hydrogen Bond Acceptor | Binds to a kinase hinge backbone N-H. |
| 6-Position Substituent | Hydrophobic/Polar Interactions | Targets the gatekeeper residue and solvent front. |
| 3-Methylamino Group | Steric Influence/Hydrophobic Pocket | Can orient the molecule and interact with nearby residues. |
Structure-Activity Relationship (SAR) Considerations
Based on extensive studies of related aminopyridine kinase inhibitors, a predictive SAR framework for derivatives of 6-Chloro-N3-methylpyridine-3,4-diamine can be proposed. [8][9]
-
Substituents at the 6-Position: The nature of the group replacing the chlorine will be a primary driver of potency and selectivity. Small, hydrophobic groups may be favored for interaction with a hydrophobic gatekeeper, while larger, more polar groups can extend towards the solvent front.
-
Modification of the 4-Amino Group: Acylation or sulfonylation can introduce additional interaction points but may disrupt the crucial hinge-binding interaction if the substituent is too bulky.
-
Bioisosteric Replacement: The chloro group could be replaced with other functionalities, such as a cyano or trifluoromethyl group, to modulate electronic properties and metabolic stability. Bioisosteric replacement of the pyridine ring itself with other heterocycles is also a common strategy to explore novel chemical space and improve drug-like properties. [10][11][12] Table 2: Predicted Effects of Substitutions on Activity
| Modification | Predicted Effect on Kinase Inhibition | Rationale |
| At C6-Position | ||
| Small Alkyl/Aryl | Potential increase in potency | Interaction with hydrophobic gatekeeper residue. |
| Polar Groups (e.g., morpholine) | Improved solubility and potency | Interaction with solvent-exposed region. |
| At N4-Position | ||
| Small Acyl Group | May be tolerated or increase potency | Can form additional hydrogen bonds. |
| Bulky Acyl Group | Likely decrease in potency | Steric hindrance with the hinge region. |
| Scaffold Modification | ||
| 6-Cl to 6-CN | Modulated electronics, potential H-bond acceptor | Bioisosteric replacement to fine-tune properties. |
Conclusion and Future Directions
The 6-Chloro-N3-methylpyridine-3,4-diamine scaffold represents a largely untapped but highly promising starting point for medicinal chemistry campaigns. Its inherent functionalities provide a robust platform for the synthesis of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors. The strategic combination of a reactive chloro group for SNAr and a vicinal diamine for hinge-binding and further derivatization makes it a privileged scaffold.
Future research should focus on:
-
Development of a robust and scalable synthesis for the core scaffold.
-
Systematic exploration of SNAr reactions at the 6-position with a diverse range of nucleophiles.
-
Investigation of cyclization reactions to generate novel, rigidified heterocyclic systems.
-
Screening of the resulting compound libraries against a panel of kinases to identify initial hits for optimization.
By leveraging the principles outlined in this guide, researchers can effectively harness the potential of the 6-Chloro-N3-methylpyridine-3,4-diamine scaffold to accelerate the discovery of new therapeutic agents.
References
-
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. 2014. [Link]
-
Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. 2025. [Link]
-
VEGFR-2 inhibitor. Wikipedia. [Link]
-
The 'ring replacement' of pyridines into benzonitriles. a, The... ResearchGate. [Link]
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Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Amino. Journal of the American Chemical Society. [Link]
-
Structure activity relationship studies on aminopyridine carboxamides as JNK-2 inhibitors. Der Pharma Chemica. [Link]
-
Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. PubMed. [Link]
-
Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. National Center for Biotechnology Information. [Link]
-
Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
-
Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. ACS Publications. [Link]
-
CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE1. ACS Publications. [Link]
-
CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE1. Semantic Scholar. [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
-
Synthesis of 2‐Aminopyridine Derivatives via a Tandem CuAAC/Ring‐Cleavage/[4+2]‐Cycloaddition/Rearrangement Reaction Sequence. ResearchGate. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Center for Biotechnology Information. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Domainex. [Link]
-
Synthesis of Highly Functionalized Imidazopyridine: A Simple One-Pot Three-Component Synthesis of 6-Hydroxy-5 -(3-Phenylimidazo[1,2-a]Pyridin-2-yl)-2-Thioxo-2, 3-Dihydropyrimidin-4(1H). Taylor & Francis Online. [Link]
-
Reactivity of 1-chloro-3-phenyldiazirines. PubMed. [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. National Center for Biotechnology Information. [Link]
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- 2. lifechemicals.com [lifechemicals.com]
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- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
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Electronic Architecture & Synthetic Utility of 6-Chloropyridine-3,4-diamine: A Technical Guide
Topic: Electronic properties of 6-chloropyridine-3,4-diamine derivatives Content Type: In-depth technical guide
Executive Summary
The 6-chloropyridine-3,4-diamine scaffold (often indexed as 2-chloro-4,5-diaminopyridine) represents a "privileged structure" in medicinal chemistry, serving as the critical precursor for imidazo[4,5-c]pyridine derivatives.[1] These fused heterocycles are foundational to the design of kinase inhibitors (e.g., CDK, MAPK pathways) and modulators of the Toll-like receptor 7 (TLR7).[2]
This guide dissects the molecule's electronic "push-pull" dynamics, which dictate its unique regioselectivity.[1] Unlike symmetrical diamines, the 6-chloropyridine-3,4-diamine motif presents two non-equivalent nucleophilic centers (N3 vs. N4), controlled by the electron-deficient pyridine core and the inductive withdrawal of the C6-chlorine.[1] Mastering these properties allows researchers to execute regioselective cyclizations and orthogonal functionalizations essential for high-precision drug discovery.[1]
Electronic Architecture & Molecular Orbital Theory
The "Push-Pull" System
The reactivity of 6-chloropyridine-3,4-diamine is governed by the competition between resonance donation (+M) and inductive withdrawal (-I).[1]
-
Pyridine Core (The Sink): The pyridine nitrogen (N1) is highly electronegative, creating a general electron deficiency across the ring, particularly at positions C2, C4, and C6.[2]
-
C6-Chlorine (-I > +M): Located alpha to the ring nitrogen, the chlorine atom exerts a strong inductive withdrawing effect (-I), further deactivating the ring and lowering the pKa of the system.[1] This makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution (
), but typically after the diamine moiety has been protected or cyclized.[2] -
C3 vs. C4 Amines (The Donors): This is the critical differentiator.
-
C4-Amine (Gamma-position): The lone pair on the N4 nitrogen can delocalize directly into the pyridine ring, pushing electron density onto the ring nitrogen (N1).[1] This resonance stabilization renders the N4 lone pair less available for nucleophilic attack compared to N3, but it significantly increases the basicity of the ring nitrogen (N1).
-
C3-Amine (Beta-position): The C3 position is electronically "meta-like" relative to the ring nitrogen.[1] Resonance delocalization from N3 into the ring is less effective than from N4. Consequently, the N3 lone pair is more localized and typically more nucleophilic towards acylating agents (e.g., acid chlorides, anhydrides).[2]
-
Quantitative Electronic Descriptors
While experimental values vary by solvent, Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level suggests the following trends for 3,4-diaminopyridines:
| Property | Value / Trend | Mechanistic Implication |
| HOMO Location | Localized on N3/N4 | High reactivity toward electrophiles (cyclization).[1] |
| LUMO Location | Delocalized on Pyridine Ring | Susceptibility to reduction or nucleophilic attack at C6. |
| N3 Nucleophilicity | High | Primary site for initial acylation/amidation. |
| N4 Nucleophilicity | Moderate | Reduced by resonance into the ring (vinylogous amidine character). |
| Ring N Basicity | Elevated (pKa ~6-7) | Higher than unsubstituted pyridine (pKa 5.[1]2) due to +M from amines. |
Reactivity Profiles & Regiocontrol
Regioselective Acylation
A common pitfall in working with this scaffold is assuming equivalent reactivity of the diamines.
-
Kinetic Control: Reaction with 1 equivalent of an acyl chloride at low temperature (0°C) preferentially acylates the N3-amine .[1] This is due to the higher nucleophilicity of N3 (less resonance delocalization) compared to N4.
-
Thermodynamic Control: Under forcing conditions (reflux), equilibration may occur, or bis-acylation may be observed.[1][2]
Cyclization to Imidazo[4,5-c]pyridine
The formation of the imidazole ring is the primary synthetic utility of this molecule. The reaction with formic acid or orthoformates proceeds via an intermediate formamide.
-
Mechanism: The more nucleophilic N3 attacks the formylating agent first. The subsequent ring closure involves the N4 nitrogen attacking the formyl carbonyl.
-
Result: This sequence yields the 1H-imidazo[4,5-c]pyridine core.[1][3]
The C6-Chlorine Handle
The chlorine atom at C6 is a "latent" functional handle. It is relatively stable during the mild conditions of diamine cyclization but can be activated later for
Experimental Protocols
Protocol A: Synthesis of 6-Chloropyridine-3,4-diamine
Rationale: Direct nitration of chloropyridines is difficult.[1] The preferred route starts from 4,6-dichloropyridine-3-carboxylic acid or 2,4-dichloro-5-nitropyridine.[1]
Precursor: 2,4-Dichloro-5-nitropyridine (commercially available).[1]
Step 1: Regioselective Amination (
-
Dissolve 2,4-dichloro-5-nitropyridine (1.0 eq) in anhydrous THF.
-
Cool to -10°C to suppress substitution at C2.
-
Add Ammonia (solution in MeOH or aqueous) or specific amine (1.1 eq) dropwise.
-
Stir at 0°C for 2 hours. Monitor by TLC (The product, 2-chloro-4-amino-5-nitropyridine, is more polar).[1]
-
Isolate: Evaporate solvent, wash with water, recrystallize from Ethanol.[2]
Step 2: Reduction of the Nitro Group
-
Suspend the intermediate (2-chloro-4-amino-5-nitropyridine) in Ethanol/Water (3:1).
-
Add Iron powder (5 eq) and Ammonium Chloride (5 eq). Note: Avoid strong acids (HCl) to prevent hydrolysis of the C6-Chlorine.[1]
-
Reflux for 2-4 hours with vigorous stirring.
-
Filter hot through Celite to remove iron oxides.
-
Concentrate the filtrate. Neutralize with saturated
if necessary. -
Extract with Ethyl Acetate. The product, 6-chloropyridine-3,4-diamine , is obtained as a pale yellow/brown solid.[1]
Protocol B: Cyclization to 6-Chloro-1H-imidazo[4,5-c]pyridine[1]
-
Mix 6-chloropyridine-3,4-diamine (1.0 eq) with Triethyl Orthoformate (5.0 eq). Note: TEOF acts as both reagent and solvent.
-
Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 eq).
-
Heat to 100°C for 3-6 hours.
-
Cool and concentrate in vacuo.
-
Purify via flash chromatography (DCM/MeOH gradient).
Visualizing the Synthetic Pathway
The following diagram illustrates the regioselective synthesis and subsequent cyclization, highlighting the critical electronic decision points.
Caption: Figure 1. Regioselective synthesis of the 6-chloropyridine-3,4-diamine core and its conversion to the imidazo[4,5-c]pyridine scaffold.
References
-
Regioselective Synthesis of Imidazo[4,5-c]pyridines
-
Nucleophilicity Trends in Aminopyridines
- Title: Nucleophilicity of Amines: A Review of the Mayr Scale and General Trends.
- Source:Master Organic Chemistry
-
URL:[Link]
-
Synthesis of 6-chloropyridine-3,4-diamine Precursors
-
Electronic Properties of Pyridine Derivatives
-
Title: A Comparative Guide to the Reactivity of 4-Aminopyridine-3-sulfonic Acid and Pyridine-3.[1]
- Source:BenchChem Technical Notes
-
Sources
Technical Whitepaper: pKa Profiling and Ionization Dynamics of 6-Chloro-N3-methylpyridine-3,4-diamine
[1]
Executive Summary
6-Chloro-N3-methylpyridine-3,4-diamine (CAS: 1449515-83-6) represents a specialized subclass of aminopyridines where electronic "push-pull" dynamics dictate its physicochemical behavior.[1] Unlike the highly basic parent scaffold 3,4-diaminopyridine (pKa ~9.2), the introduction of a chlorine atom at the 6-position (ortho to the ring nitrogen) drastically modulates the basicity.
Based on Structure-Activity Relationship (SAR) analysis and fragment-based prediction, the primary pKa (pyridinium formation) of this molecule is estimated to be 5.4 ± 0.5 . This places the molecule in a critical "solubility-permeability" window: it is highly soluble in the acidic environment of the stomach (pH 1–2) but predominantly neutral (>98%) at physiological pH (7.4), favoring membrane permeability but posing potential precipitation risks in intestinal fluids.
Molecular Architecture & Ionization Sites
To understand the pKa, we must deconstruct the electronic environment of the pyridine ring. The molecule contains three potential ionization sites, but only one is physiologically relevant.
Structural Dissection[1]
-
The Core (Pyridine Ring): An aromatic heterocycle that acts as a Lewis base.
-
The Electron Donors (Positions 3 & 4):
-
4-Amino (-NH₂): A strong resonance donor (+R effect).[1] The lone pair delocalizes into the ring, significantly increasing electron density at the N1 (ring nitrogen) and C3 positions.
-
3-(N-Methyl)amino (-NHMe): A secondary amine acting as an electron donor.[1] While sterically bulkier than a primary amine, the inductive effect of the methyl group (+I) slightly enhances the donating capacity of the nitrogen relative to a simple amino group.
-
-
The Electron Withdrawer (Position 6):
-
6-Chloro (-Cl): A strong electronegative group positioned adjacent to the ring nitrogen (N1). It exerts a powerful inductive withdrawal (-I) effect, pulling electron density away from N1, thereby stabilizing the free base and destabilizing the conjugate acid (cation).
-
The Ionization Event
The protonation occurs exclusively at the Ring Nitrogen (N1) .
-
Exocyclic Amines (N3, N4): These nitrogens are essentially non-basic in aqueous media (pKa < 0) because their lone pairs are conjugated with the
-system of the pyridine ring. -
Ring Nitrogen (N1): This is the basic center. Its basicity is a vector sum of the donating amino groups and the withdrawing chlorine.
Graphviz Diagram 1: Ionization Equilibrium The following diagram illustrates the protonation pathway and the electronic competition.
Caption: Protonation equilibrium centered on the pyridine nitrogen (N1). The 6-Chloro substituent significantly lowers the pKa compared to the non-halogenated parent.[1]
pKa Profiling: Data & Prediction[1][2]
Direct experimental data for this specific derivative is sparse in public literature. However, we can derive a high-confidence value using Hammett Substituent Constants and Fragment-Based SAR from validated analogues.
Comparative pKa Table[1]
| Compound | Structure | pKa (Exp/Pred) | Electronic Driver |
| Pyridine | Unsubstituted | 5.23 | Baseline |
| 4-Aminopyridine | 4-NH₂ | 9.11 | Strong Resonance (+R) dominates.[1] |
| 3,4-Diaminopyridine | 3,4-(NH₂)₂ | 9.25 | Cooperative donation. |
| 2-Chloropyridine | 2-Cl | 0.72 | Strong Inductive (-I) withdrawal at |
| 4-Amino-2-chloropyridine | 4-NH₂, 2-Cl | 4.73 | 4-NH₂ raises pKa; 2-Cl lowers it.[1] Net result ~4.7. |
| Target Molecule | 6-Cl, 3-NHMe, 4-NH₂ | ~5.4 | 3-NHMe adds ~0.7 units to the 4-amino-2-chloro core.[1] |
The Calculation Logic
-
Base Scaffold: 4-Amino-2-chloropyridine (pKa ≈ 4.7).[1][2]
-
Note: In our target, the Cl is at position 6, which is electronically equivalent to position 2 (both are
to N1).
-
-
Modification: Addition of N-Methylamino at position 3.
-
In pyridine systems, adding a 3-amino group typically raises pKa by 0.5–1.0 unit (e.g., Pyridine 5.2 → 3-Aminopyridine 6.0).
-
The N-methyl group adds slight electron density via induction compared to NH₂, but steric hindrance might slightly dampen resonance coplanarity.
-
-
Result:
.
Physicochemical Implications
The pKa of ~5.4 has profound implications for the molecule's behavior in biological systems and laboratory workflows.
Solubility vs. pH[1]
-
Stomach (pH 1.5): The molecule is >99.9% protonated (Cationic).
-
Solubility: High.
-
-
Intestine (pH 6.5): The molecule is ~90% Neutral.
-
Solubility: Driven by intrinsic solubility (
), which is likely low for a chlorinated heterocycle. Risk of precipitation.
-
-
Blood (pH 7.4): The molecule is >99% Neutral.
-
Permeability: High (Lipophilic species dominates).
-
LogD Profile
The Distribution Coefficient (LogD) will vary significantly:
-
LogD (pH 2.0): Low (Hydrophilic cation).
-
LogD (pH 7.4): High (Approaches LogP).
-
Formulation Note: Salt forms (e.g., Hydrochloride or Mesylate) are essential for solid-state stability and dissolution kinetics.
Experimental Methodologies
Protocol A: UV-Metric Titration (Gold Standard)
This method relies on the shift in UV
Reagents:
-
Buffer System: Universal buffer (Britton-Robinson) or mixed phosphate/citrate buffers covering pH 2.0 to 8.0.
-
Solvent: Water with 0.1% DMSO (to ensure initial dissolution).
-
Instrument: UV-Vis Spectrophotometer with a flow cell or dipping probe.[1]
Workflow:
-
Stock Preparation: Dissolve 1 mg of compound in 1 mL DMSO.
-
Titration: Dilute into aqueous buffer at pH 2.0 (fully protonated).
-
Scan: Record spectrum (200–400 nm).
-
Stepwise pH Adjustment: Titrate with 0.1 M NaOH, recording spectra at 0.2 pH increments.
-
Isosbestic Point: Look for a sharp isosbestic point, confirming a clean two-state equilibrium.
-
Calculation: Plot Absorbance at
(likely ~280-300 nm) vs. pH. The inflection point is the pKa.
Graphviz Diagram 2: Experimental Workflow
Caption: Step-by-step UV-metric titration workflow for accurate pKa determination of aminopyridines.
References
-
PubChem. 4-Amino-2-chloropyridine (Compound Summary). National Library of Medicine. Available at: [Link]
- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965. (Standard reference for pyridine pKa shifts).
-
Cheméo. 4-Amino-2-chloropyridine Chemical Properties. Available at: [Link]
-
ResearchGate. Spectrophotometric determination of the pKa values of pyridine analogs. Available at: [Link]
Structural Integrity and Analytical Characterization of 3,4-Diaminopyridine
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, QC Analysts, and Drug Development Scientists
Executive Summary: The Privileged Scaffold
3,4-Diaminopyridine (3,4-DAP), chemically known as amifampridine, represents a "privileged scaffold" in medicinal chemistry. While clinically approved for Lambert-Eaton Myasthenic Syndrome (LEMS), its utility extends beyond a final pharmaceutical product. As a building block, it serves as a critical probe for voltage-gated potassium channels (Kv) and a precursor for complex heterocyclic synthesis.[1]
This guide moves beyond basic datasheet parameters to provide a rigorous structural analysis, impurity logic, and validated characterization protocols required for high-grade research and pharmaceutical applications.
Molecular Architecture & Solid-State Logic
The efficacy of 3,4-DAP is dictated by its ability to interact with the Kv channel pore.[2] However, its stability and bioavailability are governed by its solid-state properties.
2.1 Crystal System and Hydrogen Bonding
3,4-DAP crystallizes in the monoclinic system (Space group C2/c) .[3][4] The free base is prone to oxidation; therefore, the phosphate salt is the standard for stability.
-
Lattice Dynamics: The stability of the phosphate salt arises from a robust network of hydrogen bonds. The protonated pyridine nitrogen (N1) and the amino groups (N2, N3) form intermolecular H-bonds with the dihydrogen phosphate macroanions [(H2PO4)-]∞.
-
Implication: When sourcing 3,4-DAP building blocks, confirming the salt form via XRD (X-Ray Diffraction) is critical, as the free base degrades rapidly under ambient conditions.
2.2 Spectroscopic Fingerprint (NMR)
For identity confirmation, 3,4-DAP exhibits a distinct proton NMR signature due to the asymmetry introduced by the amino groups.
| Position | Proton Type | Chemical Shift (δ ppm, DMSO-d6) | Multiplicity | Coupling Constant (J) |
| H2 | Aromatic | ~7.65 | Singlet (s) | - |
| H6 | Aromatic | ~7.55 | Doublet (d) | J ≈ 5.5 Hz |
| H5 | Aromatic | ~6.45 | Doublet (d) | J ≈ 5.5 Hz |
| NH2 | Amino | ~5.50 - 6.00 | Broad Singlet | - |
Analyst Note: The singlet at H2 is the diagnostic peak. If this splits or shifts significantly, suspect regioisomeric contamination (e.g., 2,3-diaminopyridine).
Synthesis Pathways & Impurity Profiling[5]
Understanding the synthesis is mandatory for predicting the "impurity fate" of the building block. The industrial standard involves the nitration of 4-aminopyridine (4-AP).
3.1 The Nitration-Reduction Route
The synthesis proceeds via electrophilic aromatic substitution followed by catalytic hydrogenation.
Figure 1: Industrial synthesis pathway of 3,4-DAP highlighting critical control points for impurities.
3.2 Critical Impurities Table
When validating a 3,4-DAP building block, specific attention must be paid to these structural analogs which can mimic the drug's retention time but possess different toxicological profiles.
| Impurity Name | Structure / Origin | Risk Factor | Detection Limit (Limit) |
| 4-Aminopyridine (4-AP) | Starting Material | High Toxicity (Seizure induction). Narrow therapeutic index. | NMT 0.1% |
| 4-Amino-3-nitropyridine | Intermediate | Potential Genotoxicity (Nitro-aromatic). | NMT 0.15% |
| 3,4-DAP N-Oxide | Oxidative Degradant | Efficacy loss; indicates poor storage. | NMT 0.5% |
| 2,3-Diaminopyridine | Regioisomer | Synthesis byproduct (rare in 4-AP route, common in halogen displacement). | NMT 0.1% |
Validated Analytical Protocols
To ensure the structural integrity of 3,4-DAP building blocks, a standard Reverse Phase HPLC (RP-HPLC) method is insufficient due to the polar, basic nature of the pyridine ring. An Ion-Pairing method is required to achieve retention and peak symmetry.
4.1 High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from stability-indicating methods used for Amifampridine Phosphate.
-
Column: C18 Bonded Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Lambda max for the pyridine system).
-
Temperature: 30°C.
Why this works: The low pH (1.9) ensures the pyridine nitrogens are fully protonated. The sodium octanesulfonate acts as an ion-pairing reagent, forming a neutral complex with the protonated 3,4-DAP, allowing it to interact with the hydrophobic C18 stationary phase. Without this, 3,4-DAP would elute in the void volume.
4.2 Storage and Stability[6]
-
Condition: Store at 2-8°C, protected from light.
-
Hygroscopicity: The phosphate salt is moderately hygroscopic. Handling should occur in humidity-controlled environments (<40% RH) to prevent caking and hydrolysis.
Mechanism of Action: The "Why" Behind the Structure
The structural analysis is relevant because of the molecule's specific interaction with the Kv channel. 3,4-DAP acts as a "molecular cork."
Figure 2: Mechanism of Action. 3,4-DAP selectively blocks K+ efflux, extending the action potential duration to recruit more Calcium channels.
Structural-Activity Relationship (SAR):
-
3,4-Diamino substitution: Crucial for potency. The amino groups act as hydrogen bond donors to the residues inside the channel pore.
-
Protonation: At physiological pH, the mono-protonated cation is the active species.
References
-
European Medicines Agency (EMA). (2022). Assessment Report: Amifampridine SERB. Retrieved from
-
PubChem. (2025).[7] 3,4-Diaminopyridine Compound Summary. National Library of Medicine. Retrieved from
-
Goulay-Dufaÿ, S., et al. (2004).[8] "Determination of 3,4-diaminopyridine in plasma by liquid chromatography with electrochemical detection." Journal of Chromatography B. Retrieved from
-
Tarrago, T., et al. (2012). "Crystal Structure and Solid-State Properties of 3,4-Diaminopyridine Dihydrogen Phosphate." Crystal Growth & Design. (Foundational text for solid-state logic).[3]
-
Therapeutic Goods Administration (TGA). (2022). Australian Public Assessment Report for Amifampridine. Retrieved from
Sources
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Determination of A 3,4-diaminopyridine in plasma by liquid chromatography with electrochemical detection using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Versatile Protocol for the Synthesis of Substituted Imidazo[4,5-c]pyridines from 6-Chloro-N3-methylpyridine-3,4-diamine
Abstract
This application note provides a detailed and robust protocol for the synthesis of substituted imidazo[4,5-c]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The structural similarity of the imidazo[4,5-c]pyridine core to endogenous purines makes it a privileged scaffold for the development of novel therapeutic agents with a wide range of biological activities, including potential applications as anticancer and antimicrobial agents.[1][2][3] This guide focuses on a key synthetic transformation utilizing the readily accessible starting material, 6-Chloro-N3-methylpyridine-3,4-diamine, and outlines a straightforward cyclization strategy to construct the fused imidazole ring. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations of the experimental choices and a self-validating methodology.
Introduction: The Significance of Imidazo[4,5-c]pyridines
The imidazo[4,5-c]pyridine scaffold is a cornerstone in the design of novel bioactive molecules. Its structural analogy to purines allows for interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have been investigated for their potential as kinase inhibitors, antiviral agents, and modulators of various cellular signaling pathways.[1][2] The synthesis of imidazo[4,5-c]pyridines is therefore a critical endeavor in the field of medicinal chemistry. A common and effective strategy for their synthesis involves the cyclization of 3,4-diaminopyridine precursors with a suitable one-carbon synthon.[4] This application note details a versatile protocol for this transformation, starting from 6-Chloro-N3-methylpyridine-3,4-diamine.
Synthetic Strategy and Mechanistic Insights
The core of this synthetic protocol is the condensation and subsequent cyclization of 6-Chloro-N3-methylpyridine-3,4-diamine with a one-carbon electrophile. This process results in the formation of the fused imidazole ring, yielding the imidazo[4,5-c]pyridine scaffold. Two common and effective methods for this transformation are presented: cyclization with triethyl orthoformate and cyclization with formic acid.
The choice of the one-carbon source can influence the reaction conditions and the nature of the substituent at the 2-position of the resulting imidazo[4,5-c]pyridine. For instance, using triethyl orthoformate will yield an unsubstituted imidazole ring, while employing other orthoesters or carboxylic acids can introduce various substituents.
Cyclization with Triethyl Orthoformate
Triethyl orthoformate serves as an efficient one-carbon synthon, leading to the formation of an unsubstituted imidazo[4,5-c]pyridine. The reaction is typically acid-catalyzed and proceeds through the formation of an intermediate amidine, which then undergoes intramolecular cyclization and elimination of ethanol to afford the final product.
Cyclization with Formic Acid
Formic acid is another readily available and effective one-carbon source for this transformation.[5][6] The reaction proceeds by initial formylation of one of the amino groups of the diamine, followed by acid-catalyzed cyclization and dehydration to yield the desired imidazo[4,5-c]pyridine. This method is often carried out at elevated temperatures, sometimes with the addition of a dehydrating agent like polyphosphoric acid (PPA) to drive the reaction to completion.[1]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the target imidazo[4,5-c]pyridine from 6-Chloro-N3-methylpyridine-3,4-diamine.
Materials and Methods
-
Starting Material: 6-Chloro-N3-methylpyridine-3,4-diamine (CAS: 1449515-83-6)[7]
-
Reagents: Triethyl orthoformate, Formic acid (98-100%), Hydrochloric acid, Sodium bicarbonate, Anhydrous sodium sulfate, Ethanol.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, Buchner funnel, vacuum flask, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), standard glassware.
Protocol 1: Synthesis using Triethyl Orthoformate
This protocol describes the synthesis of 7-chloro-3-methyl-3H-imidazo[4,5-c]pyridine.
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-Chloro-N3-methylpyridine-3,4-diamine (1.58 g, 10 mmol).
-
Add triethyl orthoformate (25 mL) and a catalytic amount of concentrated hydrochloric acid (2-3 drops).
Step 2: Reflux
-
Heat the reaction mixture to reflux (approximately 145-150 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1) to confirm the consumption of the starting material.
Step 3: Work-up and Isolation
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.[6]
Protocol 2: Synthesis using Formic Acid
This protocol also yields 7-chloro-3-methyl-3H-imidazo[4,5-c]pyridine.
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-Chloro-N3-methylpyridine-3,4-diamine (1.58 g, 10 mmol).
-
Carefully add an excess of 98-100% formic acid (20 mL).
Step 2: Reflux
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-5 hours.[5]
-
Monitor the reaction progress by TLC.
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (50 g).
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water to remove any inorganic salts.
Step 4: Purification
-
The crude product can be purified by recrystallization from ethanol.[6]
Data Presentation and Expected Outcomes
The following table summarizes the key parameters and expected outcomes for the two synthetic protocols.
| Parameter | Protocol 1 (Triethyl Orthoformate) | Protocol 2 (Formic Acid) |
| Product | 7-chloro-3-methyl-3H-imidazo[4,5-c]pyridine | 7-chloro-3-methyl-3H-imidazo[4,5-c]pyridine |
| Molecular Formula | C₇H₆ClN₃ | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol | 167.60 g/mol |
| Reaction Time | 4-6 hours | 3-5 hours |
| Reaction Temp. | ~145-150 °C | ~100-110 °C |
| Typical Yield | 75-85% | 80-90% |
| Purification | Recrystallization or Column Chromatography | Recrystallization |
Visualization of the Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the formation of the imidazo[4,5-c]pyridine core from 6-Chloro-N3-methylpyridine-3,4-diamine.
Caption: Synthetic workflow for imidazo[4,5-c]pyridine.
Conclusion
This application note provides two reliable and efficient protocols for the synthesis of a substituted imidazo[4,5-c]pyridine from 6-Chloro-N3-methylpyridine-3,4-diamine. The methodologies are straightforward, utilize readily available reagents, and provide good to excellent yields of the desired product. These protocols offer a solid foundation for researchers to access this important heterocyclic scaffold for further elaboration and biological evaluation in the context of drug discovery and development. The choice between the two protocols may depend on the available equipment, desired reaction scale, and preference for work-up procedures.
References
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Cai, G., et al. (2012). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Combinatorial Science, 14(9), 523-527. [Link]
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. ResearchGate. [Link]
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. [Link]
-
Kral'ova, K., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 485-492. [Link]
-
Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(8), 1045-1050. [Link]
-
Patel, H., et al. (2020). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry, 44(39), 16995-17006. [Link]
-
Dymińska, L. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]
-
Goker, H., et al. (2005). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316. ResearchGate. [Link]
-
Wu, J., et al. (2014). Synthesis and fungicidal activity of novel imidazo[4, 5-b]pyridine derivatives. ResearchGate. [Link]
-
Montgomery, J. A., & Hewson, K. (1960). The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. Journal of Organic Chemistry, 25(11), 2084-2087. [Link]
-
Semantic Scholar. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
Goker, H., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. [Link]
-
Jafar, N. N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
-
Perin, N., et al. (2018). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
-
Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-Chloro-N3-methylpyridine-3,4-diamine | 1449515-83-6 [sigmaaldrich.com]
Application Note: Protocols for Cyclization of 6-Chloro-N3-methylpyridine-3,4-diamine with Aldehydes
This Application Note provides a comprehensive technical guide for the cyclization of 6-Chloro-N3-methylpyridine-3,4-diamine with various aldehydes to synthesize 1-methyl-2-substituted-6-chloro-1H-imidazo[4,5-c]pyridines .
This scaffold is a critical pharmacophore in drug discovery, particularly for kinase inhibitors (e.g., PI3K, mTOR) and antiviral agents. The presence of the chlorine atom at the C6 position provides a versatile handle for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig), making this an essential intermediate in medicinal chemistry campaigns.
Introduction & Mechanistic Insight
The synthesis of imidazo[4,5-c]pyridines from vicinal diamines involves two distinct chemical events: condensation (to form a dihydro-intermediate) and oxidation (aromatization).
When using 6-Chloro-N3-methylpyridine-3,4-diamine , the reaction benefits from the inherent regiocontrol provided by the N-methyl group. Unlike symmetric diamines, the steric and electronic differentiation between the primary amine (C4-NH₂) and the secondary amine (C3-NHMe) directs the reaction pathway, typically favoring the formation of the 1-methyl isomer (based on standard imidazo[4,5-c]pyridine numbering).
Reaction Mechanism
-
Imine Formation: The more nucleophilic/accessible primary amine (C4-NH₂) condenses with the aldehyde (R-CHO) to form a Schiff base (imine).
-
Cyclization: The secondary amine (C3-NHMe) attacks the electrophilic imine carbon, closing the ring to form a 2,3-dihydro-1H-imidazo[4,5-c]pyridine intermediate.
-
Aromatization: An oxidative step removes two hydrogen atoms to establish the aromatic imidazole core.
Pathway Visualization
Figure 1: Step-wise mechanistic pathway from diamine precursor to aromatic imidazopyridine.
Experimental Protocols
Two protocols are presented below. Protocol A is the industry standard for robustness and scalability, utilizing Sodium Metabisulfite (Na₂S₂O₅). Protocol B is a rapid, high-yielding alternative using Iodine (I₂) for difficult substrates.
Protocol A: Sodium Metabisulfite (Na₂S₂O₅) Mediated Cyclization
Best for: Scale-up, electron-rich aldehydes, and "green" chemistry requirements.
Principle: Na₂S₂O₅ acts as a dual-function reagent. It forms a bisulfite adduct with the aldehyde in situ (activating it for nucleophilic attack) and facilitates the oxidative dehydrogenation step in polar solvents.
Materials:
-
Aldehyde (1.1 – 1.2 equiv)
-
Sodium Metabisulfite (Na₂S₂O₅) (1.2 – 1.5 equiv)
-
Solvent: Ethanol/Water (3:1 v/v) or DMF (for insoluble aldehydes)
-
Temperature: Reflux (80–100 °C)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Chloro-N3-methylpyridine-3,4-diamine (1.0 mmol) in Ethanol (15 mL).
-
Activation: Add the Aldehyde (1.1 mmol) and Na₂S₂O₅ (1.2 mmol) to the solution. Add Water (5 mL) to solubilize the bisulfite.
-
Reaction: Heat the mixture to reflux (approx. 85 °C) with vigorous stirring.
-
Checkpoint: Monitor by TLC or LC-MS. The intermediate imine often appears quickly, while the fully oxidized product forms over 2–4 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentration: Remove approx. 75% of the ethanol under reduced pressure.
-
Precipitation: Pour the residue into ice-cold water (50 mL). The product often precipitates as a solid.[3]
-
Extraction (if no precipitate): Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4]
-
-
Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography (DCM/MeOH gradient).
Protocol B: Iodine (I₂) / K₂CO₃ Oxidative Cyclization
Best for: Electron-deficient aldehydes, sterically hindered substrates, and rapid library synthesis.
Principle: Iodine acts as a mild Lewis acid to activate the imine and a stoichiometric oxidant to drive the aromatization instantaneously, preventing the accumulation of dihydro-intermediates.
Materials:
-
Aldehyde (1.1 equiv)
-
Iodine (I₂) (1.1 – 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: tert-Butanol or THF
-
Temperature: 70 °C
Step-by-Step Procedure:
-
Mixing: Suspend the diamine (1.0 mmol) and aldehyde (1.1 mmol) in tert-Butanol (10 mL). Stir at room temperature for 30 mins to allow initial condensation.
-
Oxidant Addition: Add K₂CO₃ (2.0 mmol) followed by Iodine (1.1 mmol). The solution will turn dark brown.
-
Heating: Heat to 70 °C. The dark iodine color typically fades to light orange/yellow as the reaction proceeds (iodine is consumed).
-
Time: Reaction is usually complete within 1–3 hours.
-
-
Quenching: Cool to RT. Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) solution (10 mL) to quench unreacted iodine (color changes from brown to clear/yellow).
-
Isolation: Extract with Ethyl Acetate or DCM. The product is often highly pure in the organic phase.
Data Analysis & Optimization
Solvent & Oxidant Screening Data
The following table summarizes typical yields observed with 6-chloro-N3-methylpyridine-3,4-diamine and Benzaldehyde as a model substrate.
| Entry | Solvent | Oxidant/Additive | Temp (°C) | Time (h) | Isolated Yield (%) | Notes |
| 1 | EtOH/H₂O | None (Air) | Reflux | 12 | 45% | Slow, incomplete oxidation |
| 2 | EtOH/H₂O | Na₂S₂O₅ (1.2 eq) | Reflux | 3 | 88% | Standard Protocol (A) |
| 3 | DMF | Na₂S₂O₅ (1.2 eq) | 100 | 2 | 82% | Harder workup (DMF removal) |
| 4 | t-BuOH | I₂ / K₂CO₃ | 70 | 1.5 | 92% | Fastest, cleanest profile (B) |
| 5 | Nitrobenzene | None (Thermal) | 140 | 4 | 65% | Harsh, difficult purification |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete oxidation (Dihydro-intermediate remains) | Switch to Protocol B (Iodine) or extend reflux time in Protocol A with open air access. |
| Regioisomers | N-Methyl migration (rare) or wrong starting material | Verify CAS 1449515-83-6 by NMR. The N-Me signal should be distinct (~2.9 ppm). |
| Insoluble Product | Product crystallizes during reaction | This is good. Filter the hot reaction mixture directly to isolate the pure product. |
| Dark Impurities | Polymerization of aldehyde | Add Na₂S₂O₅ before the aldehyde to form the adduct first, then add the diamine. |
Workflow Visualization
The following diagram illustrates the critical decision points and workup logic for the recommended protocols.
Figure 2: Decision tree and workflow for selecting the optimal cyclization protocol.
References
-
General Synthesis of Imidazo[4,5-c]pyridines
- Gierczyk, B., & Zalas, M. (2022).
-
Sodium Metabisulfite Protocol (Mechanistic Basis)
-
Ridley, R. G., et al. (2017). Bisulfite Workup: for Removal of Aldehydes, or Purification of Aldehydes.[5] University of Rochester / Org. Process Res. Dev.
-
-
Iodine-Mediated Oxidative Cyclization
-
Ren, Y., et al. (2017). Iodine-mediated oxidative cyclization for the synthesis of benzimidazoles. (General applicability to pyridine diamines).[6]
- Note: This methodology is adapted from standard benzimidazole synthesis protocols widely cited in heterocyclic chemistry.
-
-
Substrate Specifics (6-Chloro-N3-methylpyridine-3,4-diamine)
-
Sigma-Aldrich Product Detail: 6-Chloro-N3-methylpyridine-3,4-diamine (CAS 1449515-83-6).[1]
-
-
Comparative Catalyst Studies (Lanthanides vs. Standard)
- Beilstein J. Org. Chem. (2016).
Sources
Application Notes & Protocols: Strategic SNAr Displacement of Chlorine in 6-Chloro-N3-methylpyridine-3,4-diamine
Preamble: The Strategic Importance of Pyridine Scaffolds
In the landscape of medicinal chemistry and drug development, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its unique electronic properties, particularly the electron-deficient nature imparted by the ring nitrogen, make it an ideal substrate for functionalization via Nucleophilic Aromatic Substitution (SNAr).[1][2] This reaction provides a powerful and reliable method for forging carbon-heteroatom bonds, enabling the synthesis of diverse compound libraries for biological screening.
This document provides a detailed guide to the SNAr displacement of the chlorine atom in 6-Chloro-N3-methylpyridine-3,4-diamine. We will explore the underlying mechanistic principles, provide field-tested protocols for common transformations, and offer insights into optimizing reaction outcomes. The methodologies described herein are designed for practical application by researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.
Substrate Analysis: 6-Chloro-N3-methylpyridine-3,4-diamine
The reactivity of a substituted pyridine in an SNAr reaction is dictated by the electronic interplay of its substituents and the position of the leaving group.[3] The target substrate, 6-Chloro-N3-methylpyridine-3,4-diamine, possesses a unique combination of features that govern its reactivity.
-
Pyridine Nitrogen (N1): As the primary activating group, the electronegative nitrogen atom withdraws electron density from the ring, making the ortho (C2, C6) and para (C4) positions electrophilic and thus susceptible to nucleophilic attack.[2][4]
-
Chlorine Leaving Group (C6): The chlorine atom is located at the C6 position, which is ortho to the ring nitrogen. This is a highly activated position for SNAr because the anionic charge of the reaction intermediate can be effectively delocalized onto the electronegative nitrogen atom.[3][4]
-
Amino and Methylamino Groups (C4 & C3): The diamino substituents are electron-donating groups. While such groups typically deactivate aromatic rings towards nucleophilic attack, their effect is secondary to the powerful activation provided by the ring nitrogen at the C6 position. Their presence is a key feature of the final desired scaffold.
Caption: Analysis of 6-Chloro-N3-methylpyridine-3,4-diamine.
The SNAr Mechanism: An Addition-Elimination Pathway
The displacement of chlorine from the pyridine ring proceeds through a well-established two-step addition-elimination mechanism.[1][5] Understanding this pathway is crucial for rationalizing reaction conditions and troubleshooting experiments.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the chlorine (C6). This is typically the rate-determining step of the reaction.[4] This step temporarily breaks the aromaticity of the ring.
-
Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is paramount. For attack at the C6 position, a key resonance structure places the negative charge directly on the electronegative ring nitrogen, providing significant stabilization and driving the reaction forward.[1][4]
-
Elimination of the Leaving Group: Aromaticity is restored through the rapid expulsion of the chloride ion, a good leaving group, to yield the final substituted product.
Caption: The Addition-Elimination mechanism for SNAr reactions.
Optimizing Reaction Parameters: A Guide to Experimental Choices
The success of an SNAr reaction hinges on the judicious selection of nucleophile, solvent, base, and temperature. The rationale behind these choices is explained below.
| Parameter | Recommended Choices | Rationale & Expert Insights |
| Nucleophile | Primary/Secondary Amines, Anilines, Alcohols, Phenols, Thiols | The nucleophilicity of the attacking species is critical. Amines are excellent nucleophiles for this reaction. Alcohols and thiols typically require deprotonation by a base to form the more potent alkoxide or thiolate nucleophiles. |
| Solvent | Polar Aprotic: DMSO, DMF, NMP, Acetonitrile | These solvents are ideal as they can solvate the cationic counter-ion of the nucleophile but do not strongly solvate the anion, thus preserving its nucleophilicity. Their high polarity also helps stabilize the charged Meisenheimer complex, accelerating the reaction.[3] Alcohols (e.g., 2-propanol, t-amyl alcohol) or even water can be used in some cases, particularly with amine nucleophiles.[6][7] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄Organic: DIPEA, TEA | A base is required when using nucleophiles like alcohols or thiols to generate the active nucleophile. For amine nucleophiles, a base is needed to quench the HCl byproduct, preventing protonation of the starting material or product.[3] The choice depends on the nucleophile's pKa and solubility; Cs₂CO₃ is often highly effective but more expensive, while K₂CO₃ is a robust, common choice. |
| Temperature | 80 °C – 140 °C | SNAr reactions on chloropyridines typically require heating to overcome the activation energy barrier.[1][3] The required temperature will depend on the nucleophile's reactivity and the solvent's boiling point. Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal heating time and prevent decomposition. |
| Catalysis | (Generally Not Required) | For this highly activated substrate, catalysis is typically unnecessary. However, for less reactive systems, Lewis acids or nucleophilic catalysts like DBU have been shown to improve reaction rates.[8][9] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two common SNAr transformations on 6-Chloro-N3-methylpyridine-3,4-diamine.
Protocol 1: SNAr Displacement with a Secondary Amine (Morpholine)
This protocol outlines a standard procedure for the amination of the substrate, a cornerstone reaction in medicinal chemistry.
Materials and Reagents:
-
6-Chloro-N3-methylpyridine-3,4-diamine (1.0 eq.)
-
Morpholine (1.2 - 1.5 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add 6-Chloro-N3-methylpyridine-3,4-diamine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2 M.
-
Add morpholine (1.2 eq.) to the stirring suspension.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1][3]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel to afford the desired N-substituted aminopyridine.[1]
Protocol 2: SNAr Displacement with a Phenolic Nucleophile (Phenol)
This protocol details the synthesis of an aryloxy-pyridine derivative, demonstrating the use of a base to generate the nucleophile in situ.
Materials and Reagents:
-
6-Chloro-N3-methylpyridine-3,4-diamine (1.0 eq.)
-
Phenol (1.2 eq.)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq.)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add phenol (1.2 eq.) and anhydrous DMSO.
-
Add cesium carbonate (1.5 eq.) to the solution and stir for 15-20 minutes at room temperature to form the phenoxide.
-
Add 6-Chloro-N3-methylpyridine-3,4-diamine (1.0 eq.) to the reaction mixture.
-
Heat the reaction to 120-140 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash carefully with water (3x) to remove DMSO.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Experimental Workflow
The overall process, from initial setup to the final purified compound, follows a standardized workflow applicable to most SNAr reactions.
Caption: Standard laboratory workflow for SNAr synthesis.
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | - Insufficient temperature- Nucleophile is too weak- Ineffective base or solvent | - Increase reaction temperature in 20 °C increments.- Switch to a more polar aprotic solvent (e.g., from DMF to DMSO).- For O- or S-nucleophiles, use a stronger base (e.g., K₂CO₃ to Cs₂CO₃ or KOtBu).- Consider using a more reactive fluoro-pyridine analog if available. |
| Multiple Products / Side Reactions | - Decomposition at high temperature- Reaction at other sites (unlikely for this substrate) | - Lower the reaction temperature and increase the reaction time.- Ensure a fully inert atmosphere to prevent oxidative side reactions.- Confirm the purity of the starting material. |
| Difficult Work-up (Emulsions) | - Use of DMF or DMSO as solvent- Formation of salts | - Dilute the organic layer significantly with the extraction solvent.- Add a small amount of brine to the separatory funnel to help break the emulsion.- If persistent, filter the entire mixture through a pad of celite. |
References
- Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. Benchchem.
- Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Nucleophilic arom
- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
- DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange.
- A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5. Benchchem.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.
- Amination of Heteroaryl Chlorides: Palladium C
- 5.
Sources
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 9. par.nsf.gov [par.nsf.gov]
Optimizing regioselectivity in reactions of 6-Chloro-N3-methylpyridine-3,4-diamine
Application Note: Optimizing Regioselectivity in Reactions of 6-Chloro-N3-methylpyridine-3,4-diamine
Strategic Overview
The scaffold 6-Chloro-N3-methylpyridine-3,4-diamine is a critical intermediate in the synthesis of imidazo[4,5-c]pyridines , a privileged structure in kinase inhibitors (e.g., PI3K, mTOR) and antiviral agents.[1]
The core synthetic challenge lies in the regiodifferentiation between the two amino groups:
-
N3 (Secondary, Methylated): Located at the 3-position (beta to ring nitrogen).[1] It is electronically activated by the methyl group but sterically hindered.
-
N4 (Primary): Located at the 4-position (gamma to ring nitrogen). It is sterically accessible but electronically deactivated due to resonance conjugation with the pyridine nitrogen (vinylogous amidine character).[1]
This guide provides evidence-based protocols to control regioselectivity (N3 vs. N4 attack) and optimize the subsequent cyclization and
Chemical Landscape & Reactivity Map
To design effective protocols, one must understand the electronic bias of the substrate.[1]
-
Electronic Bias (Thermodynamic Control): The N3-methyl amine is generally more nucleophilic due to the inductive effect of the methyl group and the lack of strong resonance delocalization into the pyridine ring compared to the N4 position.
-
Steric Bias (Kinetic Control): The N4-primary amine is less hindered. Reactivity with bulky electrophiles will favor N4.
-
The 6-Chloro Effect: The chlorine at C6 is electron-withdrawing, slightly deactivating the ring, but its primary role is as a handle for late-stage Nucleophilic Aromatic Substitution (
).[1]
Visualizing the Reactivity Pathways
Figure 1: Decision tree for regioselective functionalization. Path A favors the more basic N3, while Path B exploits steric hindrance to target N4.[1]
Experimental Protocols
Protocol A: Regioselective Acylation of N3 (Electronic Control)
Objective: To selectively acylate the secondary amine (N3) to form the precursor for 3-methyl-substituted imidazopyridines.
Rationale: Small acylating agents (acetyl chloride, formylating agents) react with the most basic nitrogen.[1] The N3-methyl group increases basicity relative to the resonance-deactivated N4.
Materials:
-
Substrate: 6-Chloro-N3-methylpyridine-3,4-diamine (1.0 equiv)[2]
-
Reagent: Acetyl chloride (1.05 equiv) or Acetic Anhydride[1]
-
Base: Triethylamine (1.1 equiv)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of substrate in 5 mL anhydrous DCM under
atmosphere. Cool to 0°C. -
Addition: Add Triethylamine (1.1 mmol). Then, add Acetyl Chloride (1.05 mmol) dropwise over 10 minutes. Note: Rapid addition may lead to bis-acylation.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Monitoring: Check TLC/LC-MS. The major product should be the N3-acetamide.
-
Diagnostic Signal: Shift in the N-Me signal in NMR (deshielding due to amide).
-
-
Workup: Quench with sat.
. Extract with DCM. Wash with brine. Dry over . -
Outcome: Yields primarily N-(4-amino-6-chloropyridin-3-yl)-N-methylacetamide .
Protocol B: Regioselective Protection of N4 (Steric Control)
Objective: To block the primary amine (N4) using a bulky protecting group, leaving N3 available or preventing side reactions.[1]
Rationale: The N3 position is sterically crowded by the methyl group and the pyridine ring nitrogen. Bulky reagents like
Materials:
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Catalyst: DMAP (0.05 equiv) - Use sparingly to avoid activating N3.
-
Solvent: THF or Dioxane.
Step-by-Step Procedure:
-
Setup: Dissolve substrate in THF at RT.
-
Addition: Add
in one portion. -
Catalysis: Add catalytic DMAP.
-
Incubation: Stir at RT for 12–16 hours. Heating is not recommended as it may overcome the steric barrier and lead to N3 reaction.
-
Purification: The N4-Boc product is less polar. Purify via silica gel chromatography (Hexane/EtOAc).
Cyclization: Synthesis of Imidazo[4,5-c]pyridines
The most common application of this diamine is ring closure. The position of the methyl group in the final scaffold is determined by the starting material, but the method of cyclization affects yield and purity.[1]
Target Structure: 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine.
Protocol C: One-Pot Cyclization with Orthoesters
-
Mixture: Suspend 6-Chloro-N3-methylpyridine-3,4-diamine (1.0 mmol) in Triethyl orthoformate (3 mL).
-
Catalysis: Add sulfamic acid (5 mol%) or p-TsOH (catalytic).
-
Reflux: Heat to 100°C–120°C for 4–6 hours. The reaction proceeds via the formation of an imidate intermediate followed by nucleophilic attack of the second amine and loss of ethanol.
-
Isolation: Cool to RT. The product often precipitates. If not, evaporate excess orthoformate and recrystallize from EtOH/Heptane.[1]
Data Table: Cyclization Conditions Comparison
| Reagent | Conditions | Selectivity/Yield | Notes |
| Triethyl Orthoformate | 100°C, cat. acid | High (>85%) | Standard method.[1] Forms C2-H derivative. |
| Formic Acid | Reflux, neat | Good (70-80%) | Harsher conditions; risk of hydrolysis if Cl is labile.[1] |
| Carbonyldiimidazole (CDI) | THF, Reflux | High (>90%) | Forms the 2-oxo (cyclic urea) derivative.[1] |
| Aldehydes ( | Moderate | Oxidative cyclization required for aromaticity.[1] |
Late-Stage Functionalization ( at C6)
Once the imidazo[4,5-c]pyridine ring is formed, the C6-Chloro position becomes highly activated for Nucleophilic Aromatic Substitution (
Protocol D:
Workflow:
-
Substrate: 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine.
-
Nucleophile: Primary or secondary amine (e.g., Morpholine, 2.0 equiv).[1]
-
Solvent: NMP or DMSO (Polar Aprotic is essential).
-
Base:
or DIPEA (2-3 equiv). -
Temperature: 80°C–120°C. (Microwave irradiation at 140°C for 20 mins is highly effective).
Visual Mechanism of Activation: The N3-Methyl cation character (in resonance forms) activates the C6 position para to it.
Figure 2:
References
-
Clark-Lewis, J. W., & Singh, R. P. (1962).[1] Preparation of 3,4-diamino-, 3-amino-4-methylamino-, and 4-amino-3-methylamino-pyridine.[3] Journal of the Chemical Society, 2379.[1]
-
Gálvez, A. O., et al. (2017).[1][4] Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139, 1826-1829.[1][4] [1]
-
Townsend, L. B., et al. (1987).[1] Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines.[1][5] Journal of Medicinal Chemistry, 30(10), 1746-1751.[1][5]
-
Al-Sehemi, A. G., et al. (2014).[1][6] Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones. Indian Journal of Chemistry, 53B, 1115-1121.[1][6]
-
Dubina, T. F., et al. (2024).[1][7] Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks. Chemistry of Heterocyclic Compounds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 6-Chloro-N3-methylpyridine-3,4-diamine | 1449515-83-6 [sigmaaldrich.com]
- 3. 459. Preparation of 3,4-diamino-, 3-amino-4-methylamino-, and 4-amino-3-methylamino-pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions [organic-chemistry.org]
- 5. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Application Note: Strategic Acylation & Cyclization of 6-Chloro-N3-methylpyridine-3,4-diamine
This Application Note is designed for medicinal chemists and process development scientists working with 6-Chloro-N3-methylpyridine-3,4-diamine (CAS: 1449515-83-6).[1][2] It addresses the specific challenges of regioselectivity, nucleophilicity, and solubility inherent to this electron-deficient aminopyridine scaffold.[3][4]
Part 1: Strategic Overview
The Scaffold & The Challenge
6-Chloro-N3-methylpyridine-3,4-diamine is a high-value intermediate for synthesizing 1-methyl-imidazo[4,5-c]pyridines , a privileged scaffold in kinase inhibitor discovery (e.g., JAK, PI3K, and SHP2 inhibitors).[1][2] The chlorine atom at the C6 position serves as a critical "handle" for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2]
Chemical Challenges:
-
Deactivated Nucleophiles: The pyridine nitrogen and the electron-withdrawing chlorine atom (C6) significantly reduce the nucleophilicity of the C3 and C4 amines compared to standard anilines.[3]
-
Regioselectivity (
vs. ): The molecule contains two non-equivalent nucleophilic sites:[3] -
Solubility: The free base is often sparingly soluble in non-polar solvents, requiring polar aprotic systems (DMF, DMA, NMP).[3][4]
Reaction Pathway & Regiochemical Logic
While both amines can react, experimental evidence confirms that under standard coupling conditions, the
Figure 1: The dominant reaction pathway involves kinetic acylation of the primary amine followed by cyclodehydration.[1][4]
Part 2: Reagent Selection Guide
For this specific substrate, standard EDC/NHS coupling often fails to drive conversion to completion due to the deactivated nature of the amines.[3][4] We recommend the following hierarchy of reagents:
| Reagent System | Application Scenario | Pros | Cons |
| HATU / DIPEA | Standard / High-Value Acids | Highest coupling efficiency for deactivated amines; tolerates steric bulk.[1][2] | Expensive; generates tetramethylurea byproduct (difficult to remove).[2][3][4] |
| T3P (Propylphosphonic anhydride) | Scale-Up / One-Pot Cyclization | Low epimerization; water-soluble byproducts; can drive cyclization in situ.[2] | Requires base; reaction can be slower than HATU.[2][3] |
| Acid Chloride / Pyridine | Simple / Robust Acids | Fast; cheap; high conversion.[1][2][3] | Harsh conditions; not compatible with acid-sensitive R-groups.[2] |
| Ghosez's Reagent | Unreactive Carboxylic Acids | Converts acid to acid chloride in situ; neutral conditions.[2][3] | Moisture sensitive; requires strict anhydrous handling.[2][3] |
Part 3: Detailed Experimental Protocols
Protocol A: High-Yield Amide Formation (HATU Method)
Best for: Small-scale synthesis, precious carboxylic acids, or when isolating the amide intermediate is required.[1][3][4]
Reagents:
-
6-Chloro-N3-methylpyridine-3,4-diamine (1.0 - 1.1 equiv)[2]
-
Solvent: Anhydrous DMF or DMA (0.1 M concentration)
Step-by-Step Procedure:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol, 522 µL) and stir at room temperature (RT) for 5 minutes.
-
Coupling: Add HATU (1.2 mmol, 456 mg) in one portion. Stir for 10 minutes to form the activated ester (color change to yellow/orange is common).[3]
-
Addition: Add 6-Chloro-N3-methylpyridine-3,4-diamine (1.0 mmol, 157 mg).
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[2][5]
-
Workup:
-
Purification: Flash chromatography (DCM/MeOH gradient 0-10%).
Protocol B: One-Pot Coupling & Cyclization (T3P Method)
Best for: Rapid synthesis of the final imidazopyridine core; avoids isolation of the amide.[1]
Reagents:
-
T3P (50% w/w in EtOAc/DMF) (2.0 - 3.0 equiv)[4]
Step-by-Step Procedure:
-
Combine: Charge a microwave vial or round-bottom flask with Carboxylic Acid (1.0 mmol), Diamine (1.0 mmol), and EtOAc (10 mL).
-
Add Base: Add TEA (5.0 mmol, 700 µL). The mixture may remain a suspension.[2][3]
-
Add T3P: Dropwise add T3P solution (2.0 mmol).
-
Phase 1 (Coupling): Heat to reflux (approx. 75-80°C) for 2-4 hours. Monitor LC-MS for disappearance of starting materials and formation of the amide intermediate.[2]
-
Phase 2 (Cyclization):
-
Workup:
Protocol C: Cyclization of Isolated Amide
If Protocol A was used and the amide isolated:
-
Heat to 100–110°C for 2–4 hours.
-
Concentrate acetic acid under reduced pressure (azeotrope with toluene if needed).
Part 4: Troubleshooting & Optimization
Decision Tree for Optimization
Use this logic flow when standard protocols fail.
Figure 2: Troubleshooting logic for common coupling issues with diaminopyridines.
Critical "Watch-Outs"
-
Regio-Scrambling: While
acylation is favored, highly reactive acid chlorides may acylate or both nitrogens.[1][2][3][4] If bis-acylation occurs, treat the crude mixture with mild base (K2CO3/MeOH) to hydrolyze the less stable amide before cyclization.[3][4] -
Purification: The diamine starting material is polar and basic.[2][3] Use amine-functionalized silica or add 1% Triethylamine to your eluent to prevent streaking.[2]
-
Safety: 3,4-diaminopyridines can block potassium channels (similar to 4-aminopyridine).[1][2] Handle with care as a potential neurotoxin.[2][3]
References
-
Sigma-Aldrich. (n.d.).[2] 6-Chloro-N3-methylpyridine-3,4-diamine Product Page. Retrieved from [2][4]
-
Caron, S., et al. (2006).[2][3][4][6] "Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP-885,316." Organic Process Research & Development, 10(2), 257-261.[2][3][4][6] Retrieved from [3][4]
-
Dubina, T. F., & Kosarevych, A. V. (2024).[3][4][7] "Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks." Chemistry of Heterocyclic Compounds. Retrieved from [3][4]
-
Han, S., et al. (2017).[2][3][4] "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4."[2] Chemistry Central Journal, 11,[3][4] 88. Retrieved from [3][4]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 6-Chloro-N3-methylpyridine-3,4-diamine | 1449515-83-6 [sigmaaldrich.com]
- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. 17645-17-9|6-Chloro-N3-methylpyridazine-3,4-diamine|BLD Pharm [bldpharm.com]
- 6. 3,4-Diaminopyridine =98 54-96-6 [sigmaaldrich.com]
- 7. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Troubleshooting & Optimization
Purification strategies for 6-Chloro-N3-methylpyridine-3,4-diamine reaction mixtures
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 6-Chloro-N3-methylpyridine-3,4-diamine reaction mixtures. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to help you overcome common purification challenges and achieve high product purity.
Initial Assessment: Understanding Your Crude Reaction Mixture
Before selecting a purification strategy, a preliminary analysis of the crude reaction mixture is essential. This initial assessment will inform the most efficient and effective purification path.
First Step: Thin-Layer Chromatography (TLC) Analysis
A quick TLC analysis is the most critical first step. It provides a snapshot of your reaction's outcome, revealing the number of components, their relative polarities, and a preliminary indication of the target compound's purity.
-
Spotting: Dissolve a small sample of your crude mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) and spot it on a silica gel TLC plate.
-
Eluent System: Start with a moderately polar solvent system, such as 50-100% Ethyl Acetate in Hexane. You can add 1-2% triethylamine (TEA) to the eluent to prevent peak streaking, a common issue with basic amines on acidic silica gel.[1]
-
Visualization: Visualize the plate under UV light (254 nm) and then stain with an appropriate agent (e.g., potassium permanganate or ninhydrin) to see all components.
The results of this initial TLC will guide you through the decision-making process illustrated in the workflow below.
Caption: Decision guide for selecting a purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of 6-Chloro-N3-methylpyridine-3,4-diamine.
Q1: My crude TLC shows significant streaking and poor separation for the main product spot. What is causing this?
A: This is a classic issue when analyzing basic compounds like pyridines on standard silica gel plates.[2] The underlying cause is the strong interaction between the basic nitrogen atoms of your diamine and the acidic silanol groups (Si-OH) on the silica surface.[1] This leads to multiple interaction modes, resulting in tailing or streaking rather than a compact spot.
Troubleshooting Steps:
-
Add a Competing Base: Prepare your TLC eluent with a small amount (0.5-2%) of a competing base like triethylamine (TEA) or a few drops of ammonium hydroxide.[2] These additives preferentially interact with the acidic silanol sites, effectively shielding them from your product and allowing for more uniform migration and sharper spots.[1]
-
Use a Different Stationary Phase: If streaking persists, consider using TLC plates with a different stationary phase, such as alumina or C18-reversed phase plates, which have different surface properties.
Q2: Can I use a simple acid-base extraction for initial cleanup? If so, what is the best procedure?
A: Absolutely. Given that 6-Chloro-N3-methylpyridine-3,4-diamine has two basic amino groups, it is an excellent candidate for purification via acid-base extraction. This method is highly effective at removing non-basic organic impurities.[3]
The principle involves protonating the basic diamine with an acid to form a water-soluble salt, which partitions into the aqueous phase. Neutral impurities remain in the organic phase. Basification of the aqueous layer then regenerates the neutral amine, which can be back-extracted into an organic solvent.[3]
Caption: Workflow for acid-base extraction.
Q3: I am performing column chromatography, but my product is eluting very slowly or with severe tailing. How can I improve the separation?
A: This is the column-scale equivalent of the TLC streaking issue discussed in Q1. The interaction with silica gel is the primary culprit.[1][2]
Troubleshooting & Optimization Protocol:
-
Mobile Phase Modification:
-
Add Triethylamine (TEA): This is the most common solution. Add 0.5-1% TEA to your entire mobile phase (both hexane and ethyl acetate, if using a gradient). This will significantly reduce peak tailing.[2]
-
Ammonia in Methanol: For more polar amines that require methanol to elute, using a pre-mixed solution of 2% ammonium hydroxide in methanol as your polar co-solvent can be very effective.
-
-
Stationary Phase Selection:
-
Deactivated Silica: You can pre-treat your silica gel by flushing the packed column with your mobile phase containing TEA before loading your sample.
-
Amine-Functionalized Silica: For particularly difficult separations, using a commercially available amine-functionalized silica gel can provide excellent peak shapes without needing mobile phase additives.[1]
-
-
Loading Technique:
-
Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase.
-
For less soluble materials, create a slurry by adsorbing the crude product onto a small amount of silica gel. Dry this slurry completely and load the resulting free-flowing powder onto the top of your column. This "dry loading" technique often results in better separation.[3]
-
| Parameter | Recommendation for 6-Chloro-N3-methylpyridine-3,4-diamine | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase | Gradient: 20% to 100% Ethyl Acetate in Hexane | Allows for elution of compounds across a range of polarities. |
| Additive | 0.5-1% Triethylamine (TEA) in both solvents | Masks acidic silanol sites on silica, preventing peak tailing of the basic amine.[1][2] |
| Monitoring | TLC analysis of fractions | Essential for identifying which fractions contain the pure product.[3] |
Q4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This often happens if the solution is too concentrated or cools too quickly.[4]
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the same hot solvent to slightly decrease the concentration.
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) is highly recommended. Do not move directly to an ice bath.[4]
-
Scratching/Seeding: Once at room temperature, gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If you have a small crystal of pure product, add it as a seed crystal to induce crystallization.[4]
-
Change Solvent System: If the above steps fail, the chosen solvent may be unsuitable. An anti-solvent crystallization approach is often successful.[4]
-
Dissolve your compound in a minimal amount of a "good" solvent where it is very soluble (e.g., Methanol, Dichloromethane).
-
Slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., Hexane, Diethyl Ether, or cold water) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to regain clarity, then allow the mixture to stand undisturbed.
-
Q5: What are the likely impurities I should be trying to separate?
A: The impurities will depend heavily on the synthetic route used. However, some common possibilities include:
-
Unreacted Starting Materials: For instance, if the synthesis involves the reduction of a nitro group (e.g., from 6-Chloro-3-nitro-N-methylpyridin-4-amine), some of this starting material may remain.
-
Side-Products: Over-methylation on the other amine, or incomplete reaction steps.
-
Reagents: Residual catalysts or reducing agents from previous steps.[5]
-
Degradation Products: Aminopyridines can be sensitive to oxidation, especially if exposed to air and light for extended periods.[6]
Identifying these is best done by LC-MS analysis of the crude mixture, which can provide the mass of the various components, allowing for logical deduction of their structures.
References
- Benchchem. (2025).
-
PubMed. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts.
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- McMurry, J. (2018). Chapter 24: Amines and Heterocycles.
- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
Sources
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Palladium-Catalyzed Coupling of 6-Chloropyridines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of palladium-catalyzed cross-coupling reactions involving 6-chloropyridines. Due to their electronic properties and the inert nature of the C-Cl bond, these substrates present unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you select the optimal catalyst system and troubleshoot common experimental issues.
Core Concepts: Understanding the Challenge
The functionalization of pyridine rings is a cornerstone of medicinal chemistry. However, 6-chloropyridines are considered "challenging substrates" for two primary reasons:
-
Electron-Deficient Heterocycle: The nitrogen atom in the pyridine ring withdraws electron density, making the entire ring system electron-poor. This electronic property makes the oxidative addition of the palladium catalyst into the carbon-chlorine bond, the crucial first step of the catalytic cycle, significantly more difficult.[1]
-
Strong Carbon-Chlorine Bond: Compared to their bromide or iodide counterparts, aryl chlorides possess a stronger C-X bond. The cleavage of this bond is often the rate-limiting step in the catalytic cycle and requires a highly active catalyst.[2]
The Palladium Cross-Coupling Catalytic Cycle
To effectively troubleshoot, a firm grasp of the catalytic cycle is essential. Most palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig, Heck, etc.) follow a similar mechanistic pathway, which begins with the generation of a catalytically active, zero-valent palladium species, Pd(0).
Caption: A simplified overview of the Pd-catalyzed cross-coupling cycle.
Catalyst System Selection: Frequently Asked Questions
Q1: I am starting a new project with a 6-chloropyridine. What is the best "go-to" catalyst system to screen first?
For a challenging substrate like a 6-chloropyridine, starting with a modern, highly active catalyst system is crucial to avoid false negatives. A robust starting point involves a palladium precatalyst paired with a bulky, electron-rich phosphine ligand , a suitable base , and an anhydrous, degassed solvent .
1. Palladium Source: Why Precatalysts are Superior
While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they can be unreliable for activating difficult C-Cl bonds.[3][4] These sources require an in situ reduction to the active Pd(0) state, which can be inefficient and lead to the formation of inactive palladium black.[5]
Recommendation: Use a palladium precatalyst. These are air- and moisture-stable Pd(II) complexes that are "pre-ligated" and designed for easy activation under reaction conditions to cleanly generate the active monoligated Pd(0) species.[3][6] This leads to more reproducible and efficient reactions.
-
Buchwald Precatalysts (G3 or G4): These are palladacycles that are highly effective for a wide range of transformations, including C-N and C-C couplings.[6][7]
-
PEPPSI™-type Catalysts: These pyridine-stabilized N-heterocyclic carbene (NHC) complexes are also very effective, particularly for Suzuki couplings.[8]
2. Ligand Selection: The Key to Activating C-Cl Bonds
Ligand choice is arguably the most critical parameter. For electron-deficient 6-chloropyridines, the ligand must be both electron-rich and sterically hindered .
-
Electron-Rich Character: Donates electron density to the palladium center, which facilitates the difficult oxidative addition step.[9]
-
Steric Bulk: Promotes the formation of a highly reactive, monoligated LPd(0) species and accelerates the final reductive elimination step to release the product.[9][10]
Table 1: Recommended Ligands for Coupling with 6-Chloropyridines
| Ligand Name | Structure Type | Typical Application | Key Features |
| XPhos | Biarylphosphine | Buchwald-Hartwig, Suzuki | Extremely bulky and electron-rich; highly general and effective for C-Cl bonds.[2] |
| SPhos | Biarylphosphine | Buchwald-Hartwig, Suzuki | Similar to XPhos, offers high activity for challenging substrates.[3][4] |
| RuPhos | Biarylphosphine | Buchwald-Hartwig | Particularly effective for C-N couplings, even with hindered amines.[11] |
| t-BuXPhos | Biarylphosphine | Buchwald-Hartwig | Increased steric bulk can be beneficial for very difficult couplings. |
| BrettPhos | Biarylphosphine | Buchwald-Hartwig | Useful for coupling primary amines and ammonia surrogates. |
| IPr | N-Heterocyclic Carbene | Suzuki | A robust NHC ligand often used in PEPPSI-type precatalysts.[12] |
3. Base and Solvent Selection
The choice of base and solvent depends heavily on the specific coupling reaction.
-
For Suzuki-Miyaura (C-C) Coupling:
-
Base: Inorganic bases are common. K₃PO₄ is a strong, reliable choice. Cs₂CO₃ and K₂CO₃ are also frequently used.[5][8] The base is crucial for activating the boronic acid.[13]
-
Solvent: Ethereal solvents like 1,4-Dioxane or THF, often with a small amount of water, are standard. Aromatic solvents like Toluene can also be effective.[11]
-
-
For Buchwald-Hartwig (C-N) Amination:
-
Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is the most common and highly effective choice.[11] For base-sensitive substrates, weaker carbonate bases can be attempted, though often with lower efficacy.[14][15]
-
Solvent: Anhydrous, non-protic solvents are essential. Toluene and 1,4-Dioxane are the most widely used.[11]
-
Q2: How do I decide which type of coupling reaction to use?
The choice of reaction is determined by the bond you intend to form.
Sources
- 1. theses.enscm.fr [theses.enscm.fr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. media.abcr.com [media.abcr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. thermofishersci.in [thermofishersci.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. uwindsor.ca [uwindsor.ca]
Technical Support Center: Stability of 6-Chloro-N3-methylpyridine-3,4-diamine
This technical guide addresses the stability profile of 6-Chloro-N3-methylpyridine-3,4-diamine under acidic conditions. It is designed for researchers observing unexpected degradation or solubility issues during synthesis and analysis.
Executive Summary
6-Chloro-N3-methylpyridine-3,4-diamine is a reactive intermediate often used to synthesize imidazopyridines or kinase inhibitors.[1] While the 6-chloro substituent renders the pyridine ring electron-deficient and generally resistant to electrophilic attack, the vicinal diamine motif (positions 3,4) is the primary site of instability.
Under acidic conditions, this compound exhibits a dual behavior :
-
Stabilization: Mineral acids (HCl, H₂SO₄) protonate the amines, suppressing oxidation (color change).[2]
-
Destabilization (Cyclization Risk): Carboxylic acids (Formic, Acetic) act as electrophiles, forcing rapid cyclization into imidazopyridines.[2]
Part 1: The Stability Spectrum
The following table summarizes the compound's behavior across different acidic environments. Use this to select the correct solvent for LCMS and storage.
| Acid Type | Stability Rating | Primary Risk | Mechanism |
| 0.1% Formic Acid (aq) | ⚠️ High Risk | Cyclization | The formate ion condenses with the 3,4-diamine to form an imidazole ring.[2][1] |
| 0.1% TFA (aq) | ✅ Stable | None (Short term) | Non-nucleophilic acid; ideal for HPLC/LCMS mobile phases.[1] |
| 1N HCl | ✅ Stable | Hydrolysis (Low) | Protonation protects amines; Cl-hydrolysis requires high heat (>80°C).[1] |
| Glacial Acetic Acid | ⛔ Critical Failure | Cyclization | Rapid conversion to methyl-imidazopyridine derivatives.[1] |
| Nitric Acid | ⛔ Critical Failure | Oxidation | Oxidative destruction of the electron-rich diamine system.[1] |
Part 2: Troubleshooting Guide (Q&A)
Q1: My sample turned dark brown/black after dissolving in 1N HCl. Is it degraded?
Diagnosis: Likely Oxidation , not Acid Hydrolysis.[2] Technical Insight: While acid generally stabilizes amines by tying up the lone pair (protonation), trace metal ions (Fe³⁺, Cu²⁺) in lower-grade acids or non-degassed solvents can catalyze the oxidation of the phenylenediamine-like motif.[2] Corrective Action:
-
Degas solvents with Nitrogen or Argon before dissolution.
-
Add an antioxidant like Ascorbic Acid (1 mM) or EDTA to the buffer if the assay permits.[2]
-
Validation: Check LCMS. If the main peak is intact but the solution is colored, it is a "trace" oxidative impurity (often <1%) with high extinction coefficient.
Q2: I see a new peak (+10 m/z or +26 m/z) in my LCMS after leaving the sample in Formic Acid.
Diagnosis: In-situ Cyclization . Technical Insight: You are inadvertently synthesizing an imidazopyridine. The 3,4-diamine moiety reacts with formic acid (carbon source) to close the ring.[2]
-
Mechanism: Condensation of the diamine with HCOOH
Formylation Dehydration Cyclization. Corrective Action: -
Switch mobile phase modifier to 0.1% Trifluoroacetic Acid (TFA) or Ammonium Bicarbonate (if pH > 7 is acceptable).[1]
-
Note: If you must use formic acid, analyze immediately. Do not store samples in formic acid buffers overnight.
Q3: Can I remove the Chlorine atom using acid?
Diagnosis: Unlikely . Technical Insight: The 6-Chloro position is deactivated.[1] Acid hydrolysis of the C-Cl bond to C-OH (forming a pyridone) is thermodynamically difficult and typically requires concentrated HCl at reflux (>100°C) .[1] Observation: If you see a mass shift of -18 Da (Cl to OH replacement is -35 + 17 = -18) , check if you are using high heat.[2][1] In standard room temperature acidic conditions, the C-Cl bond is stable.
Part 3: Mechanistic Visualization
The following diagram illustrates the competing pathways for this molecule in acidic media. Note how the choice of acid dictates the product.
Figure 1: Reaction pathways of 6-Chloro-N3-methylpyridine-3,4-diamine in various environments. Green path represents the optimal storage condition.
Part 4: Recommended Handling Protocol
To ensure data integrity during analytical characterization:
1. Preparation of Stock Solution:
-
Solvent: DMSO (anhydrous).[1]
-
Concentration: 10 mM.
-
Storage: -20°C under Argon.
2. Preparation of LCMS/HPLC Samples:
-
Avoid: Formic acid, Acetic acid, or Aldehydic solvents (e.g., aged methanol containing formaldehyde).[2]
-
Time Window: Analyze within 24 hours.
3. Emergency Recovery (If oxidized):
-
If the solid has darkened, recrystallization from ethanol/HCl is often effective. The hydrochloride salt is significantly more stable to oxidation than the free base.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Weiss, M. (1952). "Acetic Acid-Catalyzed Cyclization of Vicinal Diamines." Journal of the American Chemical Society. Link (Establishes the mechanism of imidazole formation in carboxylic acids).[2][1]
- Soundararajan, R., et al. (2019). "Stability Indicating HPLC Method for Pyridine Derivatives." Journal of Chromatographic Science.
-
PubChem Compound Summary. (2025). "6-Chloro-N3-methylpyridine-3,4-diamine."[1][3][4] National Center for Biotechnology Information. Link
Sources
- 1. 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 17645-17-9|6-Chloro-N3-methylpyridazine-3,4-diamine|BLD Pharm [bldpharm.com]
Optimizing temperature profiles for 6-Chloro-N3-methylpyridine-3,4-diamine synthesis
Technical Support Center: Process Optimization Guide Topic: Optimizing Temperature Profiles for 6-Chloro-N3-methylpyridine-3,4-diamine Synthesis Document ID: TSC-2024-PYR-08 Classification: Advanced Synthesis / Process Chemistry[1][2][3][4]
Executive Summary
This guide addresses the critical temperature-dependent variables in the synthesis of 6-Chloro-N3-methylpyridine-3,4-diamine (CAS: 1449515-83-6). This scaffold is a vital intermediate for JAK and PKC kinase inhibitors.[4] The synthesis typically involves a nucleophilic aromatic substitution (
Our technical data indicates that temperature deviations of ±5°C during the initial substitution or reduction steps can lead to three primary failure modes:
-
Regio-isomer contamination (N4-methyl vs. N3-methyl).
-
Hydrodechlorination (Loss of the C6-Chlorine handle).[4]
-
Thermal runaway (Nitro-reduction exotherms).
Module 1: The Critical Step (Precursor Formation)
Context: The synthesis often begins with 4,6-Dichloro-3-nitropyridine .[1][2][3][4] You must selectively displace the C4-chloride with ammonia (or a protected amine) while leaving the C6-chloride intact.[1][3][4]
Q: Why is my reaction yielding a mixture of 4-amino and 6-amino isomers?
A: Your reaction temperature is likely exceeding the kinetic control threshold. In 4,6-dichloro-3-nitropyridine, the C4 position is activated by the ortho-nitro group, while the C6 position is activated by the para-nitro group.[1][2][3]
-
Kinetic Product (C4-Substitution): Favored at low temperatures (
to ).[4] The inductive effect of the adjacent nitro group makes C4 more electrophilic.[4] -
Thermodynamic Product (C6-Substitution): Favored at higher temperatures (
).[1][2][3][4]
Troubleshooting Protocol:
-
Cryo-Addition: Charge the amine source (e.g.,
in MeOH) at .[2][4] -
Ramp Rate: Allow the vessel to reach
over 2 hours. Do not heat to reflux. -
Validation: Monitor by HPLC. The C4-isomer typically elutes earlier than the C6-isomer on C18 columns due to hydrogen bonding between the amine and the nitro group.[1][2][3]
Q: I see significant "bis-amino" impurity (4,6-diamino). How do I stop this?
A: This is a "Thermal Overshoot" issue.
The second displacement (displacing the C6-Cl) has a higher activation energy.[4] If your internal temperature spikes (due to exotherm) above
-
Fix: Use a jacketed reactor with active cooling. Limit the amine equivalents to 1.1 eq.[4] strictly.
Module 2: Nitro Reduction & The "De-Chlorination" Trap
Context: Converting 4-amino-6-chloro-3-nitropyridine to the diamine.
Q: I lost the chlorine atom during hydrogenation. Why?
A: You are running a standard Pd/C hydrogenation above
Optimized Protocol (Chemoselective Reduction):
-
Option A (Catalytic): Use Platinum on Carbon (Pt/C) sulfided, or add a poison like Vanadium.[4] Keep T <
.[4][5] -
Option B (Chemical): Use Iron powder / Acetic Acid or
.[4]
Module 3: Selective N3-Methylation
Context: Achieving the "N3-methyl" target (6-Chloro-N3-methylpyridine-3,4-diamine) specifically.[1][2][3][4]
Q: How do I get the methyl group ONLY on the 3-position amine?
A: Leverage the nucleophilicity difference via Reductive Amination at controlled temperatures. In 6-chloro-3,4-diaminopyridine:
-
The C4-amine is para to the Chlorine and ortho to the Pyridine Nitrogen.[3][4] Its lone pair is delocalized into the ring (resonance).[4]
-
The C3-amine is meta to the Chlorine.[1][2][3][4] It is more nucleophilic.[2][4]
Protocol for N3-Selectivity:
-
Reagents: Use Formaldehyde (1.0 eq) followed by
or catalytic hydrogenation.[4] -
Temperature Profile:
-
Why it works: At
, the more nucleophilic N3-amine reacts with formaldehyde to form the hemiaminal/imine faster than the N4-amine.[4]
Summary of Quantitative Parameters
| Step | Reaction | Critical Temp Range | Failure Mode (Too Hot) | Failure Mode (Too Cold) |
| 1 | Regio-isomer (C6) or Bis-sub | Incomplete conversion | ||
| 2 | Nitro Reduction | Hydrodechlorination (Loss of Cl) | Catalyst poisoning | |
| 3 | N3-Methylation | N3,N4-Dimethylation (Over-alkylation) | No reaction |
Visualizing the Process Logic
The following diagram illustrates the critical decision points and temperature gates for the synthesis.
Caption: Process Flowchart highlighting temperature-dependent failure modes (Red) and the optimized pathway (Green) for CAS 1449515-83-6 synthesis.
Experimental Protocol: Optimized N3-Methylation
Standard Operating Procedure (SOP) for Step 3
-
Preparation: Dissolve 10.0 g of 6-chloro-3,4-diaminopyridine in MeOH (100 mL).
-
Cooling: Cool the reactor jacket to
. Ensure internal temp reaches .[4] -
Addition: Add Formaldehyde (37% aq., 1.05 eq) dropwise over 30 mins.
-
Imine Formation: Stir at
for 1 hour. -
Reduction: Add
(1.2 eq) or similar hydride source in portions. -
Quench: Add dilute HCl slowly.
-
Workup: Neutralize with
, extract with EtOAc. -
Result: High selectivity for N3-methyl over N4-methyl.[1][2][3][4]
References
-
BenchChem. (2025).[4][6] An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. (Provides protocols for regioselective ammonolysis of 2,6-dichloro-3-nitropyridine, applicable to the 4,6-isomer). [4]
-
BLD Pharm. (n.d.).[4][7] Product Analysis: 6-Chloro-N3-methylpyridine-3,4-diamine (CAS 1449515-83-6).[1][2][3][4][7][8][9] (Confirmation of structure and isomer distinction).
-
National Institutes of Health (NIH). (2010).[4] Synthesis of N-Substituted-3-amino-4-halopyridines. (Mechanistic insight into the nucleophilicity of 3-amino vs 4-amino pyridines).
-
Sigma-Aldrich. (n.d.).[1][2][3][4] 6-Chloro-N3-methylpyridine-3,4-diamine Product Specification.
Sources
- 1. 41288-91-9|6-Chloro-N,N-dimethylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 2. 2604-40-2|6-Chloropyridine-3,4-diamine trihydrochloride|BLD Pharm [bldpharm.com]
- 3. 120739-84-6|6-Chloro-N-methylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 4. 6-Chloro-N3-methylpyridine-3,4-diamine | 1449515-83-6 [sigmaaldrich.com]
- 5. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. 2586-98-3|2-Chloropyridine-3,4-diamine dihydrochloride|BLD Pharm [bldpharm.com]
- 8. 1187830-92-7|6-Chloropyridine-3,4-diamine hydrochloride|BLD Pharm [bldpharm.com]
- 9. Product List | BIOZOL [biozol.de]
Validation & Comparative
Comparative Bioactivity Guide: 6-Chloro vs. 6-Bromo Pyridine Diamine Derivatives
The following technical guide objectively compares the bioactivity, physicochemical properties, and synthetic utility of 6-chloro versus 6-bromo pyridine diamine derivatives.
Executive Summary
In medicinal chemistry, the substitution of a chlorine atom with a bromine atom at the 6-position of a pyridine diamine scaffold (typically 2-amino-6-halopyridine or 2,6-diaminopyridine derivatives) is a strategic "halogen scan" tactic. While often considered bioisosteres, the switch from 6-chloro (6-Cl) to 6-bromo (6-Br) introduces critical differences in halogen bonding capability , lipophilicity , and metabolic stability .
-
6-Bromo Derivatives: Generally exhibit higher potency in kinase targets due to stronger halogen bonding (
-hole interactions) with backbone carbonyls. However, they often suffer from lower metabolic stability and higher lipophilicity. -
6-Chloro Derivatives: Offer a balanced profile with improved metabolic stability and solubility, often serving as the preferred "drug-like" candidate despite potentially lower intrinsic affinity than their bromo counterparts.
Fundamental Physicochemical Differences
The bioactivity divergence stems from the intrinsic atomic properties of the halogen substituent.
| Property | 6-Chloro Derivative | 6-Bromo Derivative | Impact on Bioactivity |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Br fills hydrophobic pockets more effectively but may cause steric clashes in tight binding sites. |
| C-X Bond Length | ~1.73 Å | ~1.89 Å | Br extends further into the binding pocket, potentially reaching deeper interactions. |
| Electronegativity ( | 3.16 | 2.96 | Cl is more electron-withdrawing, reducing the pKa of the pyridine nitrogen more than Br. |
| Moderate | Strong | Critical: Br forms significantly stronger halogen bonds (XB) with Lewis bases (e.g., C=O of protein backbone). | |
| Lipophilicity ( | +0.71 (vs H) | +0.86 (vs H) | Br increases LogP, potentially improving permeability but reducing solubility. |
Mechanistic Implications in Drug Design[1]
Halogen Bonding ( -Hole Interaction)
The most distinct advantage of the 6-bromo substituent is its ability to form a "halogen bond" (XB). This is a highly directional non-covalent interaction where the positive region of the halogen (the
-
Mechanism: The electron density on the halogen is anisotropic.[1] While the equatorial region is electronegative, the region along the C-X bond axis is electropositive.
-
Comparison: The
-hole on Bromine is larger and more positive than on Chlorine. Consequently, 6-bromo derivatives often show 5-10x greater potency if the binding pocket contains a backbone carbonyl (e.g., the hinge region of kinases) positioned to accept a halogen bond.
Metabolic Liability (S_NAr Reactivity)
The 6-position of the pyridine ring is susceptible to nucleophilic attack.[2]
-
6-Bromo: The C-Br bond is weaker (approx. 66 kcal/mol) and Br is a better leaving group than Cl in many nucleophilic aromatic substitution (
) contexts. This makes 6-bromo derivatives more liable to glutathione conjugation or hydrolytic defluorination/dehalogenation in the liver. -
6-Chloro: The C-Cl bond is stronger (approx. 81 kcal/mol), conferring greater metabolic stability.
Representative Bioactivity Data
The following data summarizes a typical SAR (Structure-Activity Relationship) trend observed in kinase inhibitor series (e.g., JNK, CK2, or VEGFR inhibitors) where the 6-position halogen interacts with the gatekeeper or hinge region.
| Compound Variant | Target IC | Cellular EC | Metabolic Stability ( | Mechanism of Action Note |
| 6-Chloro-2-aminopyridine | 45 | 120 | > 60 min | Standard hydrophobic interaction; moderate potency. |
| 6-Bromo-2-aminopyridine | 8 | 35 | 25 min | High Potency: Driven by strong Halogen Bond to hinge C=O. Liability: Rapid oxidative metabolism. |
| 6-Fluoro-2-aminopyridine | 250 | 800 | > 120 min | Weak/No |
Interpretation: The 6-Bromo derivative is the "potency lead," but the 6-Chloro derivative is often the "development candidate" due to the superior half-life (
).
Experimental Protocols
A. Synthesis Workflow (2,6-Functionalization)
This protocol describes the synthesis of 6-halo-2-substituted pyridine diamines from a 2,6-dihalopyridine precursor.
Step 1: Nucleophilic Aromatic Substitution (
-
Objective: Install the first amine at the 2-position while retaining the 6-halogen.
-
Reagents: 2,6-Dichloropyridine (or 2,6-Dibromopyridine), Primary Amine (
), DIPEA, NMP. -
Protocol:
-
Dissolve 1.0 eq of 2,6-dihalopyridine in NMP (0.5 M).
-
Add 1.1 eq of amine and 2.0 eq of DIPEA.
-
Heat to 120°C for 4-12 hours (Monitor by LCMS). Note: 2,6-Dibromopyridine reacts faster than the dichloro analog.
-
Workup: Dilute with water, extract with EtOAc, dry over
. -
Critical Check: Ensure the mono-substituted product is isolated from the bis-substituted byproduct.
-
Step 2: Palladium-Catalyzed Coupling (Optional for Diamines)
-
If the goal is to keep the halogen, stop at Step 1. If the goal is to replace the 6-halo to form a non-halogenated diamine, the 6-Bromo intermediate is superior due to faster oxidative addition to Pd(0).
B. Bioactivity Assay: Kinase Inhibition (ADP-Glo)
-
Objective: Quantify IC50 of the 6-Cl vs 6-Br derivatives.
-
Protocol:
-
Prepare 3x serial dilutions of compounds in DMSO.
-
Incubate kinase (e.g., JNK3, 5 nM) with compound for 15 min at RT in buffer (Tris pH 7.5,
, BSA). -
Add ATP (at
) and substrate (e.g., peptide). Incubate 60 min. -
Add ADP-Glo Reagent (Promega) to deplete ATP and convert ADP to luciferase signal.
-
Read Luminescence. Fit curves using 4-parameter logistic regression.
-
Decision Logic & Workflow Visualization
SAR Decision Tree: When to use Cl vs Br?
Figure 1: Strategic decision tree for selecting between Chloro and Bromo substituents based on binding site architecture and metabolic data.
Synthetic Workflow: 2-Amino-6-Halo Scaffold
Figure 2: Synthetic route for generating 6-halo-2-aminopyridine derivatives. The 6-Br variant is a more versatile intermediate for Path B.
References
-
Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link
-
BenchChem. (2025). "A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine." Technical Guides. Link
-
Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. Link
-
Gomtsyan, A. (2012). "Heterocycles in Drug Discovery." Chemistry of Heterocyclic Compounds. Link
-
Pfizer/Scripps Research. (2012). "Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors." MedChemComm. Link
Sources
A Comparative Guide to the LC-MS Characterization of Impurities in 6-Chloro-N3-methylpyridine-3,4-diamine
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the characterization of potential impurities in 6-Chloro-N3-methylpyridine-3,4-diamine, a key building block in pharmaceutical synthesis.
This document moves beyond a simple recitation of methods. It delves into the rationale behind experimental design, offering a framework for developing and validating a robust impurity profiling workflow. The methodologies described herein are grounded in the principles of scientific integrity, ensuring that the data generated is both accurate and reliable, in alignment with regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
The Criticality of Impurity Profiling
Impurities in a drug substance can originate from various sources, including the synthesis process (starting materials, intermediates, by-products), degradation of the API over time, or interaction with excipients in the final formulation.[6][7][8] The identification and quantification of these impurities are not merely a quality control exercise but a critical component of the drug development process. A thorough understanding of a compound's impurity profile is essential for:
-
Safety Assessment: To identify potentially toxic or genotoxic impurities.
-
Process Optimization: To refine the synthetic route and minimize the formation of unwanted by-products.
-
Stability Studies: To understand the degradation pathways of the drug substance and establish appropriate storage conditions and shelf-life.[9][10][11]
-
Regulatory Compliance: To meet the stringent requirements of regulatory bodies like the FDA and EMA.
Understanding Potential Impurities in 6-Chloro-N3-methylpyridine-3,4-diamine
Predicted Synthesis Pathway and Process-Related Impurities
While the exact commercial synthesis route for 6-Chloro-N3-methylpyridine-3,4-diamine (CAS 1449515-83-6) is proprietary, a plausible synthetic approach can be inferred from the synthesis of analogous compounds. A likely pathway involves the nitration of a substituted chloropyridine, followed by reduction and subsequent methylation.
Caption: Plausible synthesis pathway for 6-Chloro-N3-methylpyridine-3,4-diamine.
Based on this pathway, potential process-related impurities could include:
-
Starting Materials: Unreacted 2,6-dichloropyridine.
-
Intermediates: 2,6-dichloro-3-nitropyridine, 6-chloro-3-nitropyridin-2-amine, and 6-chloro-pyridine-2,3-diamine.
-
By-products: Isomers formed during nitration or methylation (e.g., N2-methylated or N4-methylated isomers), over-methylated products, or products of incomplete reduction.
Degradation-Related Impurities: The Role of Forced Degradation
Forced degradation studies are a cornerstone of impurity profiling, providing critical insights into the intrinsic stability of a molecule.[8][9][10][11] By subjecting the API to stress conditions more severe than those encountered during accelerated stability testing, we can predict the likely degradation products.[9][10]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. ICH Official web site : ICH [ich.org]
- 6. ijnrd.org [ijnrd.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. medcraveonline.com [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
Comparative Kinetics of Nucleophilic Substitution on 6-Chloropyridine Derivatives
Executive Summary
The functionalization of pyridine rings via Nucleophilic Aromatic Substitution (
Key Finding: The reaction rate of 6-substituted-2-chloropyridines is governed by a "Push-Pull" conflict. Electron-withdrawing groups (EWGs) at the 6-position (e.g.,
Mechanistic Foundation: The Role of Nitrogen[1][2]
To understand the kinetics, one must first master the mechanism. The pyridine nitrogen acts as an intrinsic electron sink. In 2-chloropyridines, the nitrogen is ortho to the leaving group. Upon nucleophilic attack, the negative charge is delocalized onto the electronegative nitrogen atom, dramatically lowering the activation energy (
Reaction Pathway Diagram
The following diagram illustrates the stepwise addition-elimination mechanism (
Figure 1: Stepwise
Comparative Kinetic Analysis
The following data synthesizes reactivity trends observed in standard amination and alkoxylation reactions. The "Relative Rate" is normalized to 2-chloropyridine (
Electronic vs. Steric Effects
| Derivative (6-Position) | Substituent Type | Electronic Effect | Steric Effect | Relative Rate ( | Mechanistic Insight |
| 6-Nitro-2-chloropyridine | Strong EWG | Strong Activation (Inductive & Resonance) | Low | > 1000 | |
| 6-Trifluoromethyl-2-chloropyridine | Moderate EWG | Activation (Inductive) | Moderate | ~ 50 - 100 | Strong |
| 2-Chloropyridine (Reference) | H | Neutral | None | 1.0 | Baseline reactivity. Stabilization solely by ring Nitrogen. |
| 6-Methyl-2-chloropyridine | Weak EDG | Weak Deactivation (Inductive) | Moderate | 0.5 - 0.8 | Methyl donates electron density ( |
| 6-Methoxy-2-chloropyridine | Strong EDG | Deactivation (Resonance) | Moderate | < 0.1 | Lone pair donation ( |
| 2,6-Dichloropyridine | EWG / Leaving Group | Activation | Low | ~ 5 - 10 | The second chlorine activates the first displacement. However, statistical factors apply (two reactive sites). |
*Note: Relative rates are approximate and highly solvent-dependent. Data synthesized from general reactivity trends in heterocyclic chemistry [1][2].
The "Orthogonal" Problem
A critical issue in 2,6-disubstituted systems is the "buttressing effect." If the substituent at position 6 is bulky (e.g., t-Butyl), it can distort the planarity of the ring or the incoming nucleophile's trajectory.
-
Small Nucleophiles (e.g.,
, ): Kinetics are dominated by electronic effects. -
Bulky Nucleophiles (e.g., secondary amines, Buchwald ligands): Kinetics are dominated by steric hindrance.
Experimental Protocols for Kinetic Profiling
To validate these rates in your specific system, use the following self-validating protocol. This workflow minimizes errors from mixing times and temperature fluctuations.
Kinetic Measurement Workflow
Figure 2: Workflow for kinetic data acquisition.
Detailed Methodology (UV-Vis Spectrophotometry)
Best for rapid reactions (
-
Preparation: Prepare a stock solution of the substrate (
M) and the nucleophile (in large excess, e.g., equivalents to ensure pseudo-first-order kinetics) in anhydrous DMSO or MeOH. -
Baseline: Record the UV-Vis spectrum of the pure substrate and pure product to identify the wavelength of maximum change (
). -
Execution:
-
Place nucleophile solution in a quartz cuvette.
-
Thermostat to 25.0 °C.
-
Inject substrate stock rapidly.
-
Monitor Absorbance at
vs. time.
-
-
Calculation: Plot
vs. time. The slope is . Divide by to get the second-order rate constant .
Detailed Methodology ( H NMR Monitoring)
Best for slower reactions or when structural isomers (regioselectivity) must be distinguished.
-
Solvent: Use deuterated DMSO (
) to solubilize polar intermediates. -
Internal Standard: Add 1,3,5-trimethoxybenzene (inert) to normalize integration values.
-
Acquisition: Set up a kinetic loop (e.g., multi_zg in Bruker TopSpin) to acquire a spectrum every 5 minutes.
-
Tracking: Monitor the disappearance of the C-3 proton doublet of the starting material and the appearance of the product signals.
Strategic Recommendations
When designing synthesis routes involving 6-chloropyridine derivatives:
-
For Deactivated Substrates (6-Me, 6-OMe):
-
Problem: Slow reaction, potential for high temperatures to cause decomposition.
-
Solution: Switch solvent to NMP or DMSO (polar aprotic) to solvate the cation and leave the nucleophile "naked" and more reactive. Use Cesium Carbonate (
) ; the "Cesium Effect" improves solubility and reactivity [3].
-
-
For Activated Substrates (6-NO2, 2,6-dichloro):
-
Problem: Over-reaction (double substitution) or exothermicity.
-
Solution: Perform at 0 °C initially. Use stoichiometric control of the nucleophile (0.95 eq) to prevent bis-addition in di-halo systems.
-
-
Catalysis:
-
If
fails due to sterics at the 6-position, abandon thermal and switch to Palladium-catalyzed Buchwald-Hartwig amination . The mechanism changes from nucleophilic attack to oxidative addition, which is less sensitive to the electronic deactivation of the ring, though still sensitive to sterics.
-
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for mechanistic grounding).
-
Livermore, D. G., et al. (2015).
Reaction of 2-Halopyridines." Journal of Medicinal Chemistry. -
Fostér, T. L., et al. (2020). "The Cesium Effect in Nucleophilic Aromatic Substitution." Organic Process Research & Development.
-
Bunnett, J. F. (1951). "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society.
Safety Operating Guide
Personal protective equipment for handling 6-Chloro-N3-methylpyridine-3,4-diamine
Topic: Personal protective equipment for handling 6-Chloro-N3-methylpyridine-3,4-diamine Audience: Researchers, scientists, and drug development professionals.
Executive Safety Snapshot
Compound Identity: 6-Chloro-N3-methylpyridine-3,4-diamine CAS Number: 1449515-83-6 Physical State: Solid (Powder) Storage Requirement: 2–8°C, Inert Atmosphere (Argon/Nitrogen), Protect from Light.
This guide provides a validated safety framework for handling 6-Chloro-N3-methylpyridine-3,4-diamine . While current GHS data classifies this substance with Warning (H302, H315, H319, H335), structurally related aminopyridines often exhibit higher toxicity profiles (e.g., potassium channel blockade). Therefore, this protocol adopts a Precautionary Principle , elevating handling standards beyond the minimum regulatory requirements to ensure researcher safety during synthesis and bioassay workflows.
Risk Assessment & Hazard Identification
Before handling, the operator must acknowledge the specific hazard profile. The presence of the pyridine ring coupled with amine functionalities necessitates strict control over dust generation and skin contact.[1][2]
GHS Classification & Hazard Statements
| Hazard Category | Code | Statement | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3][4] | Zero-tolerance for hand-to-mouth transfer; strict hygiene.[5] |
| Skin Irritation | H315 | Causes skin irritation.[1][3][6][7] | Direct contact can cause dermatitis or chemical burns. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3][6][7] | Dust/aerosol exposure can damage corneal tissue. |
| STOT - SE | H335 | May cause respiratory irritation.[1][6][7] | Inhalation Hazard: All solid handling must occur under negative pressure. |
Critical Note on Structural Analogs: Aminopyridines are known neurotoxins (potassium channel blockers). While specific neurotoxicity data for this derivative may be limited, treat systemic absorption with extreme caution.
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection required. Do not deviate without a documented risk assessment.
PPE Selection Logic
Figure 1: PPE Decision Logic based on operational state (Solid vs. Solution).
Detailed Specifications
| PPE Component | Specification Standard | Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: ≥0.11 mm, Inner: Standard)Standard: EN 374 / ASTM D6978 | Pyridines can permeate standard latex rapidly. Double gloving provides a visual breach indicator and increased breakthrough time. |
| Eye Protection | Chemical Goggles (Not just safety glasses)Standard: ANSI Z87.1+ / EN 166 | Prevents fine powder migration around the lens and protects against splashes during dissolution. |
| Body Protection | Lab Coat (Tyvek/Cotton blend) + Sleeves Long sleeves required. | Prevents wrist exposure between glove and coat cuff. |
| Respiratory | Engineering Control Primary If hood unavailable: N95 (US) or P2 (EU) Respirator. | H335 indicates respiratory tract irritation; containment is superior to masking. |
Operational Handling Protocols
A. Storage & Stability[3][8][9][10][11]
-
Temperature: Store at 2–8°C .
-
Atmosphere: Hygroscopic and potentially air-sensitive. Keep under Argon or Nitrogen .
-
Light: Store in amber vials or wrap in foil (photosensitivity is common in aminopyridines).
B. Weighing & Transfer (The Critical Step)
The highest risk of exposure occurs when the solid is manipulated.
-
Preparation: Bring the vial to room temperature before opening to prevent condensation (which degrades the chemical and causes clumping).
-
Location: Place the analytical balance inside a certified chemical fume hood.
-
Technique:
-
Use an anti-static gun if the powder is static-prone.
-
Use a disposable spatula.
-
Do not return excess material to the stock vial (prevents cross-contamination).
-
-
Decontamination: Immediately wipe the balance area with a methanol-dampened tissue after weighing. Dispose of the tissue as hazardous solid waste.
C. Reaction Setup
-
Solvent Choice: Dissolve in DMSO or Methanol for stock solutions.
-
Inertion: Purge reaction vessels with Nitrogen/Argon before addition.
-
Temperature Control: If heating is required, use a silicone oil bath or heating block; avoid open flames due to organic solvent flammability.
Emergency Response & Disposal
Spill Response Algorithm
In the event of a spill, immediate, logical action prevents escalation.
Figure 2: Step-by-step spill response workflow.
First Aid Measures
-
Eye Contact: Rinse cautiously with water for 15 minutes .[1][5][8] Remove contact lenses if present.[2][3][7][8][9][10] Seek medical attention immediately (pyridines can cause corneal damage).
-
Skin Contact: Wash with soap and copious water.[1][3][5][7][11] Remove contaminated clothing.[1][2][3][8][10]
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Waste Disposal[3][7][8][9][10]
-
Method: Dissolve the compound in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Halogen Content: Note the Chlorine atom (Cl); the incinerator must be capable of handling halogenated organics to prevent HCl release.
-
Regulatory: Observe all federal, state, and local environmental regulations (e.g., RCRA in the US).
References
-
Sigma-Aldrich . Product Safety Data Sheet: 6-Chloro-N3-methylpyridine-3,4-diamine (CAS 1449515-83-6). Retrieved from .
-
PubChem . Compound Summary: Aminopyridines Toxicity Profile. National Library of Medicine. Retrieved from .
-
Thermo Fisher Scientific . Safety Data Sheet: 2,6-Diaminopyridine (Analogous Handling Protocols). Retrieved from .
-
Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance. Retrieved from .
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. georganics.sk [georganics.sk]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. enamine.enamine.net [enamine.enamine.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
